molecular formula C40H56O8 B12852885 Bisandrographolide C

Bisandrographolide C

Cat. No.: B12852885
M. Wt: 664.9 g/mol
InChI Key: WQHWOZANSOUSAY-RAXDIGMESA-N
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Description

Bisandrographolide C is a useful research compound. Its molecular formula is C40H56O8 and its molecular weight is 664.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

IUPAC Name

4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m0/s1

InChI Key

WQHWOZANSOUSAY-RAXDIGMESA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CCC(=C)[C@@H]2CC(C3C=C(C(=O)O3)/C=C/[C@H]4C(=C)CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Bisandrographolide C: A Diterpenoid Dimer from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bisandrographolide C, a complex ent-labdane diterpenoid dimer, has been identified from the medicinal plant Andrographis paniculata. This discovery has opened new avenues for therapeutic research, particularly in the realm of cardiovascular protection. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and biological activity of this compound, with a focus on its interaction with Transient Receptor Potential (TRP) channels. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to support further investigation and drug development efforts.

Discovery and Natural Source

This compound was first isolated and identified as part of a study investigating the diverse chemical constituents of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] This herbaceous plant, belonging to the Acanthaceae family, is the sole natural source of this compound identified to date. The discovery was the result of extensive chromatographic separation and spectroscopic analysis of the plant's extract, which revealed a series of unusual dimeric ent-labdane diterpenoids, including this compound.[2]

Physicochemical and Biological Activity Data

This compound is characterized by its dimeric structure formed from two ent-labdane diterpenoid units. Its biological activity has been primarily associated with the activation of specific TRP channels.[3]

PropertyValueReference
Molecular Formula C₄₀H₅₆O₈[3]
Molecular Weight 664.87 g/mol [3]
TRPV1 Activation (Kd) 289 µM[3]
TRPV3 Activation (Kd) 341 µM[3]
Cardioprotective Effect Protects cardiomyocytes from hypoxia-reoxygenation injury[3]

Experimental Protocols

Isolation of this compound from Andrographis paniculata

The following protocol is a summarized methodology based on the initial discovery of this compound.[2]

Workflow for the Isolation of this compound

G Start Dried, powdered Andrographis paniculata Extraction Extraction with 95% Ethanol Start->Extraction Partition Partition with Ethyl Acetate and Water Extraction->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography (Gradient elution: Petroleum Ether/Acetone) EtOAc_Fraction->Silica_Gel_CC Fractions Collection of Fractions Silica_Gel_CC->Fractions Semi_Prep_HPLC Semi-preparative HPLC (Reversed-phase C18, Methanol/Water gradient) Fractions->Semi_Prep_HPLC Bisandrographolide_C Pure this compound Semi_Prep_HPLC->Bisandrographolide_C

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered whole plants of Andrographis paniculata are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing the diterpenoids, is concentrated.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of petroleum ether and acetone. Fractions are collected based on their thin-layer chromatography (TLC) profiles.

  • Semi-preparative HPLC: Fractions containing the compounds of interest are further purified by semi-preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water gradient to yield pure this compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.

Cardiomyocyte Hypoxia-Reoxygenation Injury Assay

This assay is used to evaluate the cardioprotective effects of this compound.

  • Cell Culture: Primary neonatal rat ventricular myocytes are isolated and cultured.

  • Hypoxia Induction: The cultured cardiomyocytes are subjected to a hypoxic environment (e.g., 1% O₂) for a defined period.

  • Reoxygenation and Treatment: The cells are then returned to a normoxic environment, and this compound at various concentrations is added to the culture medium.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. A higher absorbance indicates greater cell viability and thus a protective effect of the compound.

Signaling Pathways

This compound exerts its biological effects through the activation of TRPV1 and TRPV3 channels. In cardiomyocytes, the activation of these channels is linked to cardioprotective signaling cascades.

TRPV1-Mediated Cardioprotection

Activation of TRPV1 in cardiomyocytes by stimuli such as this compound can trigger downstream signaling pathways that promote cell survival.[4] One such pathway involves the activation of the PI3K/Akt signaling cascade, which is a key regulator of cell growth and survival and can inhibit apoptosis.[4]

TRPV1 Signaling Pathway in Cardiomyocytes

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bisandrographolide_C This compound TRPV1 TRPV1 Channel Bisandrographolide_C->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: TRPV1 activation by this compound leading to cardioprotection.

TRPV3-Mediated Signaling in Cardiomyocytes

The activation of TRPV3 channels in cardiac cells leads to an increase in intracellular calcium concentration.[5] This influx of calcium can activate downstream signaling pathways, such as the calcineurin/NFATc3 pathway, which has been implicated in the regulation of cardiac hypertrophy.[5][6] While often associated with pathological hypertrophy, the precise role of TRPV3 activation by compounds like this compound in the context of hypoxia-reoxygenation injury warrants further investigation.

TRPV3 Signaling Pathway in Cardiomyocytes

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bisandrographolide_C This compound TRPV3 TRPV3 Channel Bisandrographolide_C->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFATc3 NFATc3 Calcineurin->NFATc3 Dephosphorylates and Activates Gene_Transcription Gene Transcription (e.g., related to hypertrophy) NFATc3->Gene_Transcription Translocates to nucleus

Caption: TRPV3 activation by this compound and downstream signaling.

Future Directions

The discovery of this compound and its activity on TRPV1 and TRPV3 channels presents a promising starting point for the development of novel cardioprotective agents. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise downstream signaling pathways activated by this compound in cardiomyocytes to fully understand its cardioprotective mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for TRPV1 and TRPV3.

  • In Vivo Efficacy: Evaluating the cardioprotective effects of this compound in animal models of myocardial ischemia-reperfusion injury.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its suitability as a drug candidate.

By addressing these key areas, the therapeutic potential of this compound and its derivatives can be fully explored, potentially leading to new treatments for cardiovascular diseases.

References

Unveiling the Molecular Profile and Bioactivity of Bisandrographolide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from the medicinal plant Andrographis paniculata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and pharmacological activities of this natural compound.

Core Molecular Attributes

This compound possesses a distinct molecular structure that contributes to its biological functions. The fundamental molecular details are summarized below.

PropertyValueSource
Molecular Formula C40H56O8[1][2][3][4][5]
Molecular Weight 664.87 g/mol [1][4]
Alternate Molecular Weight 664.9 g/mol [2][3][5]

Bioactivity Profile: A Dual-Action Compound

This compound has demonstrated significant activity in two key biological areas: as a selective activator of Transient Receptor Potential (TRP) channels and as a protective agent for cardiomyocytes.

Selective Activation of TRPV Channels

Research has identified this compound as an activator of TRPV1 and TRPV3 channels.[1][4] A study by Gao et al. (2019) investigated a series of bisandrographolide compounds and found that this compound, designated as compound 5 with a 12R/15'S configuration, was the most potent activator of the TRPV1 channel among the tested stereoisomers.[6][7] The reported dissociation constants (Kd) for the activation of TRPV1 and TRPV3 channels are 289 μM and 341 μM, respectively.[1][4]

Cardioprotective Effects

The same pivotal study also highlighted the cardioprotective properties of this compound. It was shown to protect cardiomyocytes from injury induced by hypoxia-reoxygenation.[1][4][6][7] Notably, the stereoisomer that most effectively activated the TRPV1 channel also exhibited the most significant protective effect on cardiomyocytes.[6][7]

Experimental Methodologies: A Procedural Overview

This section outlines the general experimental protocols for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification from Andrographis paniculata

The isolation of this compound involves a multi-step process beginning with the extraction of compounds from the dried plant material of Andrographis paniculata. A general workflow for the isolation of andrographolides is depicted below.

G cluster_extraction Extraction cluster_purification Purification Dried Plant Material Dried Plant Material Solvent Extraction Solvent Extraction Dried Plant Material->Solvent Extraction e.g., Ethanol Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Further Purification Further Purification Fraction Collection->Further Purification e.g., Crystallization Isolated this compound Isolated this compound Further Purification->Isolated this compound G Cells Expressing TRPV1/TRPV3 Cells Expressing TRPV1/TRPV3 Patch-Clamp Recording Patch-Clamp Recording Cells Expressing TRPV1/TRPV3->Patch-Clamp Recording Application of this compound Application of this compound Patch-Clamp Recording->Application of this compound Measurement of Channel Current Measurement of Channel Current Application of this compound->Measurement of Channel Current Data Analysis Data Analysis Measurement of Channel Current->Data Analysis Determine Kd G Cardiomyocyte Culture Cardiomyocyte Culture Pre-treatment with this compound Pre-treatment with this compound Cardiomyocyte Culture->Pre-treatment with this compound Hypoxia-Reoxygenation Hypoxia-Reoxygenation Pre-treatment with this compound->Hypoxia-Reoxygenation Cell Viability Assay Cell Viability Assay Hypoxia-Reoxygenation->Cell Viability Assay e.g., MTT, LDH assay Quantification of Cell Survival Quantification of Cell Survival Cell Viability Assay->Quantification of Cell Survival G This compound This compound TRPV1 Channel TRPV1 Channel This compound->TRPV1 Channel Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ TRPV1 Channel->Increased Intracellular Ca2+ Activation of Pro-Survival Pathways Activation of Pro-Survival Pathways Increased Intracellular Ca2+->Activation of Pro-Survival Pathways Inhibition of Apoptotic Pathways Inhibition of Apoptotic Pathways Increased Intracellular Ca2+->Inhibition of Apoptotic Pathways Cardiomyocyte Protection Cardiomyocyte Protection Activation of Pro-Survival Pathways->Cardiomyocyte Protection Inhibition of Apoptotic Pathways->Cardiomyocyte Protection

References

Biological Activity of Bisandrographolide C in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has demonstrated notable biological activity in cardiomyocytes. This technical guide provides an in-depth overview of its core effects, focusing on its protective role against hypoxia-reoxygenation injury. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented is primarily derived from the foundational study by Gao S, et al., "Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels," published in The Journal of Organic Chemistry in 2019.

Core Biological Activity: Cardioprotection Against Hypoxia-Reoxygenation Injury

This compound exhibits a significant protective effect on cardiomyocytes subjected to hypoxia-reoxygenation (H/R) stress, a common in vitro model for ischemia-reperfusion injury.[1] The primary mechanism of this cardioprotective activity is attributed to its ability to activate Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV3.[2][3]

Quantitative Analysis of Cardioprotective Effects

The cardioprotective effects of this compound have been quantified by measuring the release of cardiac injury biomarkers and the levels of intracellular antioxidants in neonatal rat cardiomyocytes following H/R injury.

Biomarker/ParameterEffect of this compoundQuantitative Data (Concentration Dependent)
Lactate Dehydrogenase (LDH)Reduces release from damaged cellsData not available in provided search results.
Creatine Kinase-MB (CK-MB)Reduces release from damaged cellsData not available in provided search results.
Glutathione (GSH)Increases intracellular levelsData not available in provided search results.

Note: The specific quantitative data for the effects of this compound on LDH, CK-MB, and GSH levels were not available in the provided search results. The table indicates the expected trends based on the qualitative descriptions in the source material.

Experimental Protocols

The following protocols are based on the methodologies described for investigating the effects of bisandrographolides on cardiomyocytes.

Cardiomyocyte Hypoxia-Reoxygenation (H/R) Injury Model

This protocol outlines the procedure for inducing H/R injury in cultured neonatal rat cardiomyocytes.

  • Cell Culture:

    • Neonatal rat cardiomyocytes are isolated and cultured under standard conditions.

    • Cells are seeded in appropriate culture plates and allowed to adhere and grow to a suitable confluency.

  • Hypoxia Induction:

    • The standard culture medium is replaced with a hypoxic buffer (e.g., a glucose-free, serum-free medium).

    • The culture plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration to induce cellular stress.

  • Compound Treatment:

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations during the hypoxic or reoxygenation phase.

  • Reoxygenation:

    • After the hypoxic period, the hypoxic buffer is replaced with standard, oxygenated culture medium.

    • The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a defined period.

  • Endpoint Analysis:

    • Following reoxygenation, the cell culture supernatant and cell lysates are collected for biomarker analysis (LDH, CK-MB) and intracellular parameter measurements (GSH).

Biomarker and Intracellular Assays
  • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture supernatant, an indicator of cell membrane damage, is quantified using a commercially available LDH cytotoxicity assay kit.

  • Creatine Kinase-MB (CK-MB) Assay: The concentration of CK-MB in the culture supernatant, a specific marker of cardiomyocyte injury, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Glutathione (GSH) Assay: Intracellular GSH levels, a measure of the cell's antioxidant capacity, are determined using a GSH assay kit, typically involving cell lysis followed by a colorimetric or fluorometric measurement.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its cardioprotective effects through the activation of TRPV1 and TRPV3 channels. The activation of these channels is believed to initiate a signaling cascade that mitigates the cellular damage induced by H/R injury.

G cluster_0 Cellular Stress cluster_1 Intervention cluster_2 Cellular Response Hypoxia-Reoxygenation Injury Hypoxia-Reoxygenation Injury Reduced Cell Injury Reduced Cell Injury Increased Antioxidant Defense Increased Antioxidant Defense This compound This compound TRPV1 Activation TRPV1 Activation This compound->TRPV1 Activation Activates TRPV3 Activation TRPV3 Activation This compound->TRPV3 Activation Activates Downstream Signaling Downstream Signaling TRPV1 Activation->Downstream Signaling TRPV3 Activation->Downstream Signaling Downstream Signaling->Reduced Cell Injury Leads to Downstream Signaling->Increased Antioxidant Defense Leads to

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Assessing Cardioprotective Effects

The following diagram illustrates the typical workflow for an experiment designed to evaluate the cardioprotective effects of this compound.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Data Analysis A Cardiomyocyte Culture B Induce Hypoxia-Reoxygenation Injury A->B C Treat with this compound B->C D Collect Culture Supernatant C->D E Prepare Cell Lysate C->E F LDH & CK-MB Assays D->F G GSH Assay E->G H Data Interpretation F->H G->H

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates promising cardioprotective properties by mitigating hypoxia-reoxygenation injury in cardiomyocytes. Its mechanism of action, centered on the activation of TRPV1 and TRPV3 channels, presents a novel avenue for the development of therapeutic agents for ischemic heart disease. Further research is warranted to fully elucidate the downstream signaling pathways and to validate these findings in more complex preclinical models.

References

Preliminary Studies on Bisandrographolide C Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic potential of Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata. Direct preliminary studies on the cytotoxicity of this compound are currently limited. Therefore, this document places a significant emphasis on the extensive cytotoxic research conducted on its structural analogue, andrographolide, to infer potential mechanisms of action and guide future research. This guide summarizes quantitative cytotoxic data, details established experimental protocols, and visualizes key signaling pathways implicated in the cytotoxic effects of andrographolide, which may be relevant to this compound.

Introduction to this compound

This compound is a naturally occurring ent-labdane diterpenoid dimer found in the medicinal plant Andrographis paniculata. While research on its biological activities is emerging, specific studies focusing on its cytotoxicity are not yet prevalent in the available scientific literature. However, preliminary investigations have identified its interaction with specific cellular targets, suggesting potential therapeutic applications.

One study has demonstrated that this compound, along with andrographolide and bisandrographolide A, binds to and suppresses the function of CD81, a tetraspanin membrane protein.[1][2] This interaction is suggested to be responsible for the anti-metastatic activities of Andrographis paniculata water extract in esophageal cancer.[1][2] Another report indicates that this compound can activate TRPV1 and TRPV3 channels, with Kd values of 289 and 341 μM, respectively, and may protect cardiomyocytes from hypoxia-reoxygenation injury.[3] These findings, while not directly related to cytotoxicity, highlight the bioactive nature of this compound and warrant further investigation into its potential as an anticancer agent.

Given the limited direct data on this compound cytotoxicity, this guide will leverage the extensive research on andrographolide, a major bioactive component of Andrographis paniculata, as a surrogate to propose potential cytotoxic mechanisms and experimental frameworks.

Cytotoxicity of Andrographolide: A Comparative Analysis

Andrographolide has been extensively studied for its cytotoxic effects against a wide range of cancer cell lines.[4] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and modulation of various signaling pathways.[5]

Quantitative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of andrographolide against various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer30.2848[6]
MDA-MB-231Triple-Negative Breast Cancer51.9824[6]
MCF-7Estrogen Receptor-Positive36.948[6]
MCF-7Estrogen Receptor-Positive61.1124[6]
T-47DEstrogen Receptor-Positive72.648[6]
TD-47Breast Cancer0.35 - 1.40 (mM)24, 48, 72[7]
Glioblastoma
DBTRG-05MGGlioblastoma13.9572[8]
Colon Cancer
HCT-116Colorectal Carcinoma3.82 - 5.12 (µg/mL)Not Specified[9]
HT-29Colon Carcinoma3.81 (µg/mL)Not Specified[9]
Oral Cancer
KBOral Epidermoid Carcinoma106.2 (µg/mL)Not Specified[10]
OEC-M1Oral Epidermoid Carcinoma5524[11]
Leukemia
JurkatT-cell Acute Lymphoblastic Leukemia5.024[12]
MOLT-4T-cell Acute Lymphoblastic Leukemia11.324[12]
Nalm-6B-cell Acute Lymphoblastic Leukemia15.924[12]
Lung Cancer
H69PRSmall Cell Lung Carcinoma3.66 (µg/mL)Not Specified[9]
Melanoma
A375Malignant MelanomaNot SpecifiedNot Specified
C8161Malignant MelanomaNot SpecifiedNot Specified
Glioma
C6Glioma~1524[13]

Note: The variability in IC50 values can be attributed to differences in experimental conditions, including cell density, passage number, and specific assay protocols.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of compounds like andrographolide, which can be adapted for this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer; HCT-116, HT-29 for colon cancer; A549 for lung cancer; U87MG, DBTRG-05MG for glioblastoma) and a non-cancerous control cell line (e.g., MCF-10A for breast epithelial cells) are typically used.

  • Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentrations and time points.

  • Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

  • Quantification: The percentage of apoptotic cells in each quadrant is quantified.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways in Andrographolide-Induced Cytotoxicity

The cytotoxic effects of andrographolide are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death. Understanding these pathways provides a framework for investigating the mechanisms of this compound.

Intrinsic and Extrinsic Apoptosis Pathways

Andrographolide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Andrographolide Andrographolide Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Andrographolide->Death Receptors (e.g., Fas) activates Bcl-2 Bcl-2 Andrographolide->Bcl-2 inhibits Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas)->Pro-caspase-8 recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activates Bid Bid Caspase-8->Bid cleaves Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 tBid tBid Bid->tBid Bax Bax tBid->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Bcl-2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 activates Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Andrographolide-induced apoptosis signaling pathways.

ERK1/2/c-Myc/p53 Signaling Pathway

In glioblastoma cells, andrographolide has been shown to induce G2/M cell cycle arrest and apoptosis by activating the ERK1/2, c-Myc, and p53 signaling pathway.[8]

G Andrographolide Andrographolide ERK1/2 ERK1/2 Andrographolide->ERK1/2 activates c-Myc c-Myc ERK1/2->c-Myc activates p53 p53 c-Myc->p53 activates G2/M Arrest G2/M Arrest p53->G2/M Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: ERK1/2/c-Myc/p53 pathway in andrographolide cytotoxicity.

Experimental Workflow for Cytotoxicity Screening

A logical workflow is essential for the systematic evaluation of a novel compound's cytotoxic properties.

G Compound (this compound) Compound (this compound) Cell Line Panel Cell Line Panel Compound (this compound)->Cell Line Panel MTT Assay MTT Assay Cell Line Panel->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Use IC50 conc. Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Use IC50 conc. Western Blot Western Blot Apoptosis Assay->Western Blot Confirm protein levels Cell Cycle Analysis->Western Blot Confirm protein levels Mechanism of Action Mechanism of Action Western Blot->Mechanism of Action

Caption: A typical workflow for in vitro cytotoxicity studies.

Future Directions and Conclusion

The preliminary findings on this compound's interaction with CD81 and TRPV channels are promising and suggest that it is a biologically active molecule.[1][2][3] However, a significant knowledge gap exists regarding its cytotoxic properties. The extensive research on andrographolide provides a solid foundation and a clear roadmap for future investigations into this compound.

Future studies should focus on:

  • Systematic Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of cancer cell lines.

  • Mechanistic Studies: Investigating its effects on apoptosis, cell cycle progression, and key signaling pathways, drawing parallels from the known mechanisms of andrographolide.

  • In Vivo Studies: Should in vitro studies yield positive results, progressing to animal models to assess its anti-tumor efficacy and safety profile.

References

The Interaction of Bisandrographolide C with CD81: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between Bisandrographolide C, a natural diterpenoid, and the tetraspanin CD81 protein. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this interaction, particularly in the contexts of cancer cell motility and viral entry.

Executive Summary

Recent research has identified a direct interaction between this compound and the cell surface protein CD81. This interaction has been shown to suppress the function of CD81, a protein implicated in a variety of physiological and pathological processes, including cancer metastasis and viral infections. This guide summarizes the available data on this interaction, details the experimental methodologies used to characterize it, and explores the downstream signaling pathways affected by the binding of this compound to CD81.

Quantitative Data on this compound and CD81 Interaction

The direct binding of this compound to the CD81 protein was experimentally validated using microscale thermophoresis (MST).[1][2] While the specific binding affinity (Kd) value from the primary study by Yue et al. (2022) is not publicly available, the study confirms a direct interaction.[1][2] The research also demonstrated that this interaction leads to the suppression of CD81's function.[1][2]

Further studies have shown that andrographolide and its derivatives, including bisandrographolide A, can bind to CD81.[3] Molecular docking studies suggest that bis-andrographolide derivatives may bind to the transmembrane cholesterol-binding site of CD81.

Table 1: Summary of this compound and CD81 Interaction Data

ParameterMethodFindingReference
Direct BindingMicroscale Thermophoresis (MST)Confirmed direct interaction between this compound and CD81.[1][2]
Functional OutcomeIn vitro and in vivo cancer modelsSuppression of CD81 function, leading to reduced cancer cell motility and metastasis.[1][2]

Experimental Protocols

Microscale Thermophoresis (MST) for Protein-Ligand Interaction

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution.[4][5][6] The following is a generalized protocol for assessing the interaction between a small molecule like this compound and a membrane protein like CD81, based on standard MST procedures.

Objective: To determine the binding affinity (Kd) of this compound to purified or cell-expressed CD81 protein.

Materials:

  • Purified recombinant CD81 protein (or cell lysate containing fluorescently tagged CD81).

  • This compound.

  • Fluorescent labeling kit (e.g., NHS-ester dye for protein labeling).

  • MST buffer (e.g., PBS with 0.05% Tween-20, adjusted for protein stability).

  • MST instrument (e.g., Monolith NT.115).

  • MST capillaries.

Procedure:

  • Protein Labeling (if using purified protein):

    • Label the purified CD81 protein with a fluorescent dye according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without affecting binding.

    • Remove excess dye using a desalting column.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in MST buffer to the desired starting concentration.

    • Perform a serial dilution of the this compound solution to create a concentration gradient.

    • Prepare a constant concentration of the fluorescently labeled CD81 protein in MST buffer.

    • Mix the labeled CD81 protein with each concentration of the this compound dilution series in a 1:1 ratio.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument uses an infrared laser to create a microscopic temperature gradient in the capillaries.

    • The movement of the fluorescently labeled CD81 along this temperature gradient (thermophoresis) is measured. This movement changes upon binding of the ligand (this compound).

    • The instrument records the change in fluorescence as a function of the ligand concentration.

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Experimental Workflow for Microscale Thermophoresis

MST_Workflow cluster_prep Sample Preparation cluster_measurement MST Measurement cluster_analysis Data Analysis P_Label Label CD81 with fluorescent dye Mix Mix labeled CD81 with ligand dilutions P_Label->Mix L_Dilute Prepare serial dilution of this compound L_Dilute->Mix Incubate Incubate to reach equilibrium Mix->Incubate Load Load samples into capillaries Incubate->Load Measure Measure thermophoresis in MST instrument Load->Measure Plot Plot fluorescence change vs. ligand concentration Measure->Plot Fit Fit binding curve Plot->Fit Kd Determine Kd value Fit->Kd

Caption: Workflow for determining the binding affinity of this compound to CD81 using Microscale Thermophoresis.

Signaling Pathways and Mechanisms of Action

The interaction of this compound with CD81 can modulate several downstream signaling pathways, primarily impacting cell motility and potentially viral entry.

Regulation of Cell Motility via Actin Remodeling

CD81 is known to play a role in the regulation of cell migration and metastasis. Its interaction with this compound can interfere with these processes through at least two interconnected pathways:

  • Interaction with PI4KII: CD81 can associate with Phosphatidylinositol 4-kinase type II (PI4KII), an enzyme involved in the production of the signaling lipid PI4P. This interaction is thought to regulate the remodeling of the actin cytoskeleton, which is crucial for cell movement. By binding to CD81, this compound may disrupt this association, leading to altered actin dynamics and a reduction in cell motility.

  • Activation of Rho Family GTPases: Engagement of CD81 can lead to the activation of small GTPases of the Rho family, including Rac, Rho, and Cdc42. These proteins are master regulators of the actin cytoskeleton, controlling the formation of lamellipodia, filopodia, and stress fibers, all of which are essential for cell migration. The binding of this compound to CD81 could modulate the activation state of these GTPases, thereby affecting the cell's migratory capacity.

Cell_Motility_Pathway cluster_cytosol Cytosol BAG_C This compound CD81 CD81 BAG_C->CD81 binds & inhibits PI4KII PI4KII CD81->PI4KII associates with RhoGTPases Rho, Rac, Cdc42 CD81->RhoGTPases activates Actin Actin Remodeling PI4KII->Actin regulates RhoGTPases->Actin regulates CellMotility Cell Motility / Metastasis Actin->CellMotility controls

Caption: this compound inhibits CD81, affecting downstream pathways that control actin remodeling and cell motility.

Suppression of NF-κB Signaling

CD81 has been identified as a negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] The NF-κB pathway is a crucial regulator of immune responses, inflammation, and cell survival. By suppressing CD81, this compound could potentially lead to an increase in NF-κB activity. This aspect of the interaction requires further investigation to understand its therapeutic implications, as NF-κB activation can have both pro- and anti-tumorigenic effects depending on the context.

NFkB_Pathway BAG_C This compound CD81 CD81 BAG_C->CD81 binds & inhibits IKK IKK Complex CD81->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Degradation Degradation NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Gene Gene Transcription (Inflammation, Survival) NFkB_nucleus->Gene activates

Caption: this compound's inhibition of CD81 may lead to the activation of the NF-κB signaling pathway.

Potential Implications for Viral Entry

CD81 is a well-established entry receptor for several viruses, most notably the Hepatitis C virus (HCV). The large extracellular loop (LEL) of CD81 is the primary binding site for the HCV E2 envelope glycoprotein. The binding of this compound to CD81, potentially at the transmembrane cholesterol-binding site, could allosterically modulate the conformation of the LEL, thereby interfering with viral attachment and entry. This presents a promising avenue for the development of novel antiviral therapies.

Conclusion and Future Directions

The interaction between this compound and the CD81 protein represents a significant finding with potential therapeutic applications in oncology and virology. The ability of this small molecule to directly bind and suppress CD81 function opens up new possibilities for targeting pathways involved in cancer cell motility and viral entry.

Future research should focus on:

  • Determining the precise binding site of this compound on the CD81 protein.

  • Quantifying the binding affinity (Kd) and the functional inhibition (IC50) of this interaction.

  • Elucidating the detailed downstream signaling cascades initiated by the this compound-CD81 interaction in various cell types.

  • Evaluating the efficacy of this compound and its derivatives in preclinical models of metastasis and viral infections.

This technical guide provides a foundational understanding of the this compound and CD81 interaction, intended to facilitate further research and development in this promising area.

References

Andrographis paniculata: A Technical Guide to the Isolation and Activity of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a plant native to South and Southeast Asia, has a long history of use in traditional medicine. It is a source of a diverse array of bioactive compounds, primarily diterpenoid lactones. Among these, the dimeric ent-labdane diterpenoids, known as bisandrographolides, represent a unique and pharmacologically interesting class of molecules. This technical guide focuses on Bisandrographolide C, a specific dimer isolated from A. paniculata, detailing its extraction, isolation, and biological activities, with a particular emphasis on its role as a selective activator of Transient Receptor Potential (TRP) channels and its cardioprotective effects.

Extraction and Isolation of this compound

The isolation of this compound from Andrographis paniculata is a multi-step process involving extraction, fractionation, and chromatographic separation. While yields can vary depending on the plant material and extraction conditions, the following protocol provides a general framework for its isolation.

Experimental Protocol: Extraction and Isolation
  • Plant Material and Extraction:

    • Air-dried and powdered aerial parts of Andrographis paniculata are extracted with 95% ethanol at room temperature. .

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, which contains the bisandrographolide dimers, is concentrated.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles to known bisandrographolides are combined.

    • Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1][2]

Workflow for Extraction and Isolation of this compound

G start Powdered Aerial Parts of Andrographis paniculata extraction Extraction with 95% Ethanol start->extraction evaporation1 Evaporation of Solvent extraction->evaporation1 crude_extract Crude Ethanol Extract evaporation1->crude_extract partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction silica_column1 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) ethyl_acetate_fraction->silica_column1 fraction_collection Fraction Collection and TLC Analysis silica_column1->fraction_collection combined_fractions Combined Fractions Containing This compound fraction_collection->combined_fractions purification Further Purification (Silica Gel, Sephadex LH-20, Prep-HPLC) combined_fractions->purification pure_compound Pure this compound purification->pure_compound

Extraction and Isolation Workflow for this compound.

Quantitative Analysis

Quantitative data for this compound is not as extensively reported as for the major constituent, andrographolide. However, studies on the isolation of various bisandrographolide dimers provide some indication of the relative amounts that can be obtained from the plant material. The following table summarizes the isolated yields of this compound and related dimers from a specific study.

CompoundYield from Ethyl Acetate Fraction (mg)
Bisandrographolide A15.0
Bisandrographolide B12.0
This compound 10.0
Bisandrographolide E8.0
Bisandrographolide F9.0

Data extracted from a study on unusual ent-labdane diterpenoid dimers and should be considered as representative examples of isolation yields rather than absolute quantitative values in the plant.[1][2]

Biological Activities of this compound

This compound has been shown to exhibit selective biological activities, particularly in the modulation of TRP channels and in providing cardioprotection.

Selective Activation of TRPV1 and TRPV3 Channels

This compound has been identified as an activator of TRPV1 and TRPV3 channels.[1][2] These channels are non-selective cation channels involved in various sensory processes, including thermosensation and pain.

A common method to assess the activation of TRP channels is through calcium imaging in cells overexpressing the channel of interest.

  • Cell Culture and Transfection:

    • Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3 channels using a suitable transfection reagent.

  • Calcium Imaging:

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

    • Cells are then perfused with a buffer solution, and baseline fluorescence is recorded.

    • This compound at various concentrations is added to the perfusion buffer, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.

    • A known agonist for the respective channel (e.g., capsaicin for TRPV1) is used as a positive control.

Signaling Pathway of TRPV1 Activation by this compound

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Channel BisC This compound BisC->TRPV1 Binds and Activates Cellular_Response Downstream Cellular Responses (e.g., Neurotransmitter Release, Sensation of Pain/Heat) Ca_influx->Cellular_Response Initiates

Simplified Signaling Pathway of TRPV1 Activation.
Signaling Pathway of TRPV3 Activation by this compound

G cluster_membrane Cell Membrane TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Opens Channel BisC This compound BisC->TRPV3 Binds and Activates Cellular_Response Downstream Cellular Responses (e.g., Keratinocyte Proliferation, Thermosensation) Ca_influx->Cellular_Response Initiates

Simplified Signaling Pathway of TRPV3 Activation.
Cardioprotective Effects Against Hypoxia-Reoxygenation Injury

This compound has demonstrated protective effects on cardiomyocytes subjected to hypoxia-reoxygenation (H/R) injury, a common model for studying ischemia-reperfusion injury in the heart.[1][2]

  • Cardiomyocyte Isolation and Culture:

    • Primary neonatal rat ventricular myocytes are isolated and cultured.

  • Hypoxia-Reoxygenation Protocol:

    • Cultured cardiomyocytes are subjected to a period of hypoxia (e.g., 1% O2, 5% CO2, 94% N2 for a specified duration) in a hypoxic incubator.

    • This is followed by a period of reoxygenation under normoxic conditions (21% O2, 5% CO2).

  • Treatment and Assessment:

    • Cells are pre-treated with various concentrations of this compound before the induction of hypoxia.

    • Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

    • Apoptosis can be evaluated by TUNEL staining or caspase activity assays.

Workflow for Cardiomyocyte Protection Assay

G start Isolated Neonatal Rat Ventricular Myocytes pretreatment Pre-treatment with This compound start->pretreatment hypoxia Induction of Hypoxia (e.g., 1% O₂, 4h) pretreatment->hypoxia reoxygenation Reoxygenation (Normoxic Conditions, 24h) hypoxia->reoxygenation assessment Assessment of Cardioprotection reoxygenation->assessment viability Cell Viability Assay (MTT, LDH) assessment->viability apoptosis Apoptosis Assay (TUNEL, Caspase Activity) assessment->apoptosis

Workflow for Assessing Cardioprotective Effects.

Conclusion

This compound, a dimeric diterpenoid from Andrographis paniculata, represents a promising lead compound for further investigation. Its selective activation of TRPV1 and TRPV3 channels suggests potential applications in sensory modulation, while its cardioprotective effects highlight its therapeutic potential in cardiovascular diseases. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the pharmacological properties and mechanisms of action of this unique natural product. Further studies are warranted to fully elucidate its therapeutic potential and to develop optimized methods for its large-scale production.

References

In Silico Prediction of Bisandrographolide C Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. As with many natural products, a comprehensive understanding of its molecular targets is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides an in-depth overview of the current knowledge on the targets of this compound, with a focus on in silico predictive studies and the experimental validation of these predictions. We will delve into the identified protein targets, summarize the available quantitative data, provide detailed experimental methodologies for key validation assays, and visualize the pertinent biological pathways and experimental workflows.

Identified Targets of this compound

Current research has identified three primary molecular targets for this compound: the Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) ion channels, and the tetraspanin CD81. These interactions underscore the potential of this compound in modulating pain, inflammation, and cellular signaling processes.

Transient Receptor Potential (TRP) Channels: TRPV1 and TRPV3

This compound has been shown to be an activator of both TRPV1 and TRPV3 channels. These channels are non-selective cation channels involved in a variety of sensory processes, including thermosensation and nociception. The activation of these channels by this compound suggests its potential role in modulating pain and inflammatory responses.

Tetraspanin CD81

In the context of cancer biology, this compound, along with its structural analogs Bisandrographolide A and andrographolide, has been identified as a binding partner of CD81.[1] CD81 is a member of the tetraspanin superfamily and is implicated in a wide range of cellular processes, including cell adhesion, motility, and signal transduction. The interaction with CD81 suggests that this compound may exert anti-metastatic effects, particularly in esophageal cancer.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its analogs with their identified targets. It is important to note that while experimental binding data for this compound is available, specific in silico docking scores for this compound are not widely published. Therefore, data for the closely related compounds, andrographolide and Bisandrographolide A, are included to provide a comparative context for potential binding affinities.

CompoundTargetMethodQuantitative ValueReference
This compound TRPV1Not SpecifiedKd = 289 µM
This compound TRPV3Not SpecifiedKd = 341 µM
This compound CD81Microscale ThermophoresisBinding Confirmed[1]
CompoundTargetDocking Score (kcal/mol)Reference
AndrographolideTNF-7.52 (Binding Energy)
AndrographolideNFkB1Covalent Docking
AndrographolideBcl-xL-17.00 (Binding Energy)[2]
Bisandrographolide ADiphtheria ToxinNot Specified[3]
Andrographidin ANS5-9.3[3]
Bisandrographolide ANS5-10.1[3]

Experimental Protocols

Calcium Imaging Assay for TRP Channel Activation

This protocol describes a general method for assessing the activation of TRP channels, such as TRPV1 and TRPV3, by monitoring intracellular calcium influx using a fluorescent indicator like Fluo-4 AM.

Materials:

  • HEK293 cells transiently or stably expressing the target TRP channel (TRPV1 or TRPV3)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution (in DMSO)

  • Positive control agonist (e.g., Capsaicin for TRPV1)

  • Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control in HBSS.

    • Add the compound solutions to the respective wells.

  • Fluorescence Measurement:

    • Immediately begin recording fluorescence intensity using a microplate reader or microscope.

    • Excitation is typically around 494 nm and emission is measured at 516 nm.

    • Record a baseline fluorescence before compound addition and monitor the change in fluorescence over time after addition.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • The response is often expressed as the ratio ΔF/F0, where F0 is the baseline fluorescence.

    • Dose-response curves can be generated to determine the EC50 or Kd of this compound.

Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol outlines a general procedure for quantifying the binding affinity between a small molecule, such as this compound, and a target protein, like CD81.

Materials:

  • Purified target protein (e.g., recombinant CD81)

  • Fluorescent labeling kit for the protein (e.g., NHS-ester dye)

  • This compound

  • MST buffer (a buffer in which both the protein and ligand are stable and soluble)

  • MST capillaries

  • Monolith NT.115 instrument (or similar)

Procedure:

  • Protein Labeling:

    • Label the target protein with a fluorescent dye according to the manufacturer's instructions.

    • Remove the excess, unbound dye using a purification column.

    • Determine the concentration and degree of labeling of the fluorescently labeled protein.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the MST buffer. Typically, a 16-point serial dilution is prepared.

    • Prepare a constant concentration of the fluorescently labeled target protein in the MST buffer.

    • Mix the labeled protein with each dilution of this compound in a 1:1 ratio.

  • MST Measurement:

    • Load the samples into the MST capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument will apply a microscopic temperature gradient and measure the movement of the fluorescently labeled protein.

  • Data Analysis:

    • The change in the thermophoretic movement upon binding of this compound is measured.

    • The data is plotted as the change in the normalized fluorescence against the logarithm of the ligand concentration.

    • A binding curve is fitted to the data to determine the dissociation constant (Kd).

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

G Workflow for In Silico Target Prediction cluster_database Databases cluster_screening Virtual Screening cluster_analysis Post-Screening Analysis cluster_validation Experimental Validation db_compound Compound Database (e.g., PubChem) vs_docking Molecular Docking db_compound->vs_docking Ligand Preparation db_protein Protein Database (e.g., PDB) db_protein->vs_docking Target Preparation analysis_scoring Scoring & Ranking vs_docking->analysis_scoring vs_pharma Pharmacophore Modeling vs_pharma->analysis_scoring analysis_binding Binding Mode Analysis analysis_scoring->analysis_binding val_binding Binding Assays (e.g., MST) analysis_binding->val_binding val_functional Functional Assays (e.g., Calcium Imaging) analysis_binding->val_functional G TRPV1 Activation Pathway bis_c This compound trpv1 TRPV1 Channel bis_c->trpv1 Activates ca_influx Ca²⁺ Influx trpv1->ca_influx downstream Downstream Signaling (e.g., Nociception, Inflammation) ca_influx->downstream G CD81 Interaction and Potential Effect bis_c This compound cd81 CD81 bis_c->cd81 Binds to signaling CD81-Mediated Signaling cd81->signaling metastasis Cell Migration & Metastasis signaling->metastasis Modulates

References

Bisandrographolide C: An In-depth Technical Guide on its Role in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, is an emerging molecule of interest in cellular signaling research. While its broader pharmacological profile is still under extensive investigation, preliminary studies have identified specific molecular targets, suggesting its potential as a modulator of distinct cellular pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its established roles in modulating cell surface receptors and ion channels. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

Andrographis paniculata has a long history of use in traditional medicine, largely attributed to its rich composition of bioactive labdane diterpenoids. Among these, andrographolide is the most extensively studied. However, related dimeric compounds, such as this compound, are gaining attention for their unique biological activities. Structurally distinct from its monomeric counterpart, this compound exhibits specific interactions with cellular components that are not entirely overlapping with those of andrographolide. This guide will focus exclusively on the documented cellular signaling roles of this compound, providing a technical foundation for researchers in pharmacology and drug discovery.

Known Cellular Targets and Signaling Pathways of this compound

Current research has identified two primary molecular targets for this compound: the tetraspanin CD81 and specific Transient Receptor Potential (TRP) ion channels.

Modulation of the Tetraspanin CD81

Recent studies have implicated this compound as a binder and functional suppressor of CD81, a ubiquitously expressed tetraspanin protein involved in a multitude of cellular processes, including cell adhesion, motility, and signal transduction. In the context of esophageal cancer, the interaction between this compound and CD81 has been linked to anti-metastatic effects.[1]

The proposed mechanism involves the direct binding of this compound to CD81, which in turn downregulates the expression of this protein at both the mRNA and protein levels.[1] This suppression of CD81 function is believed to contribute to a reduction in cancer cell motility.[1]

G cluster_cell Cell Membrane Bisandrographolide_C This compound CD81 CD81 Bisandrographolide_C->CD81 Binds to & Suppresses Cell_Motility Cell Motility CD81->Cell_Motility Promotes

This compound interaction with CD81.
Activation of TRPV1 and TRPV3 Channels

This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[2] These ion channels are involved in a variety of sensory and physiological processes, including pain, temperature sensation, and cellular homeostasis. The activation of these channels by this compound suggests its potential role in modulating these processes. Furthermore, this activity has been linked to a protective effect on cardiomyocytes experiencing hypoxia-reoxygenation injury.[2]

G cluster_cell Cell Membrane Bisandrographolide_C This compound TRPV1 TRPV1 Channel Bisandrographolide_C->TRPV1 Activates TRPV3 TRPV3 Channel Bisandrographolide_C->TRPV3 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx TRPV3->Ca_Influx Cardioprotection Cardiomyocyte Protection Ca_Influx->Cardioprotection Leads to

Activation of TRPV channels by this compound.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

Target Assay Parameter Value Cell Line/System
TRPV1Channel ActivationKd289 μMNot Specified
TRPV3Channel ActivationKd341 μMNot Specified
CD81Binding AffinityNot SpecifiedNot SpecifiedHuman esophageal cancer cells (EC109, KYSE520)

Experimental Protocols

Cell Culture and Treatment for CD81 Expression Analysis
  • Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520 were utilized.[1]

  • Culture Conditions: Cells were cultured in appropriate media and incubated for 24 hours with Andrographis paniculata water extract (APW), which contains this compound.[1]

  • In Vivo Model: Mice bearing EC109 xenograft tumors were treated with APW for 21 days.[1]

CD81 Expression Analysis
  • Methodology: The expression of CD81 in cancer cells and tumors was evaluated.[1]

  • Binding Analysis: Molecular docking and microscale thermophoresis were employed to identify the interaction between components of APW, including this compound, and CD81.[1]

Cell Motility Assays
  • Methodology: The suppressive effects of this compound on the motility of EC109 cells were confirmed.[1]

TRPV Channel Activation
  • Methodology: The activation of TRPV1 and TRPV3 channels by this compound was determined, and the dissociation constants (Kd) were calculated.[2] The specific experimental setup for this assay is not detailed in the available literature.

Discussion and Future Directions

The current body of research on this compound, while limited, points to specific and interesting cellular interactions. Its ability to modulate CD81 and activate TRPV1/3 channels provides a foundation for further investigation into its therapeutic potential in cancer metastasis and conditions involving TRP channel dysregulation.

It is important to note that, unlike the extensively studied andrographolide, there is currently a lack of evidence directly implicating this compound in the modulation of major signaling pathways such as NF-κB, MAPK, and PI3K/Akt. While andrographolide is a known inhibitor of these pathways, it is crucial for researchers to avoid extrapolating these findings to this compound without direct experimental evidence.

Future research should focus on:

  • Elucidating the precise binding site and conformational changes induced by this compound on CD81.

  • Investigating the downstream signaling consequences of TRPV1 and TRPV3 activation by this compound in various cell types.

  • Screening for the effects of this compound on a broader range of cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, to build a more comprehensive pharmacological profile.

  • Conducting further in vivo studies to validate the therapeutic potential of this compound in disease models.

Conclusion

This compound is a bioactive natural product with demonstrated effects on specific cellular targets. Its interactions with CD81 and TRPV1/3 channels represent the current frontier of our understanding of its role in cellular signaling. This guide provides a consolidated resource of the existing knowledge to facilitate further research into the therapeutic applications of this promising compound. The clear delineation of what is known versus what remains to be discovered is intended to guide future experimental design and hypothesis generation in this exciting area of natural product research.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Bisandrographolide C, an ent-labdane diterpenoid dimer found in the medicinal plant Andrographis paniculata. The methodology is based on established phytochemical research, offering a reproducible workflow for obtaining this compound for further study and development.

Introduction

This compound is a naturally occurring dimeric diterpenoid isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] As a member of the bis-andrographolide family, it is of significant interest to the scientific community for its potential biological activities. This document outlines a comprehensive protocol for the extraction, fractionation, and purification of this compound, enabling its consistent isolation for research and drug discovery purposes.

Experimental Overview

The isolation and purification of this compound involves a multi-step process that begins with the extraction of dried plant material, followed by systematic fractionation using column chromatography and final purification via semi-preparative High-Performance Liquid Chromatography (HPLC). The overall workflow is depicted in the diagram below.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried, powdered aerial parts of Andrographis paniculata (15 kg) B Extraction with 95% EtOH (3 x 120 L) A->B C Crude EtOH Extract (1.2 kg) B->C D Suspension in H2O and partitioning with petroleum ether and EtOAc C->D E EtOAc Fraction (300 g) D->E F Silica Gel Column Chromatography (Petroleum ether-EtOAc gradient) E->F G Collection of Fractions (Fr. 1-8) F->G H Further Silica Gel CC of Fr. 5 (CH2Cl2-MeOH gradient) G->H I Sub-fractions (Fr. 5.1-5.7) H->I J Semi-preparative HPLC of Fr. 5.3 (MeCN-H2O) I->J K This compound (5.0 mg) J->K Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response BisC This compound BisC->Receptor Binding/Activation

References

Application Notes and Protocols: Synthesis and Bioactivity of Bisandrographolide C and Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of andrographolide derivatives, with a special focus on the bioactivity of Bisandrographolide C. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, and its derivatives have garnered significant attention for their wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] this compound is a naturally occurring dimer of an ent-labdane diterpenoid, also isolated from Andrographis paniculata.[4][5] This document outlines the synthesis of andrographolide derivatives and summarizes the bioactivity of these compounds, including this compound, with a focus on their underlying mechanisms of action.

Data Presentation: Bioactivity of this compound and Andrographolide Derivatives

The following tables summarize the quantitative bioactivity data for this compound and various synthetic andrographolide derivatives.

Table 1: Bioactivity of this compound

CompoundTargetBioactivityReference
This compoundTRPV1Kd = 289 µM[4]
TRPV3Kd = 341 µM[4]
CD81Binds to CD81, suppresses its function[3]
CardiomyocytesProtects against hypoxia-reoxygenation injury[4][6]
Esophageal Cancer Cells (EC109)Suppresses motility[3]

Table 2: Anticancer Activity of Andrographolide and its Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)DU145 (Prostate)Reference
Andrographolide32.90 (48h)---[7]
Andrographolide63.19 (24h)---[7]
19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide<8<8--
12-dithiocarbamate-14-deoxyandrographolide analoguePotent---
3,19-analogue of 12-thioether andrographolideCytotoxic---
C-14 alkoxy andrographolide derivativesCytotoxic-CytotoxicCytotoxic[8]
3,19-di-O-acetyl-C-12-substituted-14-deoxy-andrographolide-0.85--[8]

Table 3: Anti-inflammatory Activity of Andrographolide

Inflammatory MediatorCell TypeIC50 (µM)Reference
TNF-α releaseMouse peritoneal macrophages0.6
GM-CSF releaseMouse peritoneal macrophages3.3
NO productionMurine macrophages-[9]

Experimental Protocols

Protocol 1: Synthesis of C-12 Dithiocarbamate Andrographolide Analogues

This protocol is adapted from a one-pot synthesis method.[10]

Materials:

  • Andrographolide

  • Carbon disulfide (CS2)

  • Appropriate secondary amine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve andrographolide (1 equivalent) in dichloromethane.

  • Add triethylamine (2 equivalents) to the solution and stir at room temperature.

  • Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture.

  • After stirring for 30 minutes, add the desired secondary amine (1.2 equivalents).

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired C-12 dithiocarbamate andrographolide analogue.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The bioactivity of andrographolide and its derivatives is often attributed to their modulation of key signaling pathways involved in inflammation and cancer.

experimental_workflow cluster_synthesis Synthesis of Andrographolide Derivatives cluster_bioactivity Bioactivity Evaluation andro Andrographolide reaction One-pot Reaction andro->reaction reagents Chemical Reagents (e.g., CS2, Amines) reagents->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization derivatives Andrographolide Derivatives characterization->derivatives assay Cytotoxicity Assay (e.g., MTT Assay) derivatives->assay inflammatory_assay Anti-inflammatory Assay (e.g., NO production) derivatives->inflammatory_assay cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_lines->assay ic50 IC50 Determination assay->ic50 data_analysis Data Analysis ic50->data_analysis inflammatory_assay->data_analysis

Caption: Experimental workflow for the synthesis and bioactivity screening of andrographolide derivatives.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Stimuli (e.g., TNF-α, LPS) IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation Andro Andrographolide Derivatives Andro->IKK Inhibition Andro->NFkB_n Inhibition of DNA binding DNA DNA NFkB_n->DNA Gene Gene Transcription (Inflammation, Proliferation, Angiogenesis) DNA->Gene

Caption: Andrographolide derivatives inhibit the NF-κB signaling pathway.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Cytokine Binding STAT STAT receptor->STAT Recruitment JAK->receptor Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT pSTAT_n p-STAT pSTAT->pSTAT_n Nuclear Translocation Andro Andrographolide Derivatives Andro->JAK Inhibition of Phosphorylation DNA DNA pSTAT_n->DNA Gene Gene Transcription (Cell Proliferation, Survival) DNA->Gene

Caption: Inhibition of the JAK/STAT signaling pathway by andrographolide derivatives.

References

Application Notes and Protocols for Measuring the In Vitro Activity of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro biological activity of Bisandrographolide C, a dimeric diterpenoid isolated from Andrographis paniculata. The following protocols are designed to be adaptable for screening and mechanistic studies in drug discovery and development.

Application Note 1: Assessment of Anti-Inflammatory Activity using an NF-κB Luciferase Reporter Assay

Introduction

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates cellular responses to inflammation, infection, and stress.[1] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of inflammatory diseases and cancers, making it a critical target for therapeutic development.[1] Many natural products, including diterpenoids from Andrographis paniculata, have been shown to exert anti-inflammatory effects by modulating the NF-κB pathway. This protocol describes a luciferase reporter assay to quantitatively measure the inhibitory effect of this compound on NF-κB activation in a cellular context. The assay utilizes a reporter cell line containing a luciferase gene under the control of NF-κB response elements.[1][2]

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates NFkB_RE NF-κB Response Element Nucleus->NFkB_RE Binds Luciferase Luciferase Gene Expression NFkB_RE->Luciferase Induces Light Luminescence Luciferase->Light BisanC This compound BisanC->IKK Inhibits? BisanC->NFkB_active Inhibits?

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Experimental Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM reduced-serum medium

  • This compound stock solution (in DMSO)

  • TNF-α (or other NF-κB activator like LPS)

  • Phosphate Buffered Saline (PBS)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)

  • Opaque 96-well plates

  • Luminometer

Procedure:

Day 1: Cell Seeding

  • Culture HEK293T cells to ~80-90% confluency.

  • Trypsinize and count the cells.

  • Seed 2 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Transfection

  • For each well, prepare a DNA-transfection reagent mix. In separate tubes:

    • Dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of control plasmid in 25 µL of Opti-MEM.

    • Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature.[1]

  • Add 50 µL of the complex to each well.

  • Incubate for 24 hours at 37°C.

Day 3: Treatment and Stimulation

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[1]

  • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO).

  • Incubate for 1-2 hours at 37°C.[1]

  • Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) in culture medium.[1]

  • Add the activator to the appropriate wells. Include wells with untreated and unstimulated cells as negative controls.

  • Incubate for 6-8 hours at 37°C with 5% CO₂.[1]

Day 4: Cell Lysis and Luciferase Assay

  • Remove the medium and gently wash the cells once with 100 µL of PBS.[1]

  • Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[1][3]

  • Prepare the luciferase assay reagents according to the manufacturer's protocol.

  • Transfer 10-20 µL of cell lysate to an opaque 96-well plate.[2]

  • Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate and measure the luminescence (Signal A).[1]

  • Subsequently, inject 50-100 µL of the Renilla luciferase substrate and measure the luminescence (Signal B).[1]

Data Presentation

Data Analysis:

  • Normalization: For each well, divide the firefly luciferase luminescence (Signal A) by the Renilla luciferase luminescence (Signal B) to normalize for transfection efficiency and cell number.

  • Calculate % Inhibition: % Inhibition = [1 - (Normalized value of treated sample / Normalized value of stimulated control)] x 100

  • Plot the % inhibition against the log concentration of this compound to determine the IC₅₀ value.

Table 1: Inhibition of NF-κB Activated Luciferase Activity by this compound

Concentration (µM)Firefly Luminescence (RLU)Renilla Luminescence (RLU)Normalized NF-κB Activity% Inhibition
Vehicle Control (Unstimulated)
Vehicle Control (Stimulated) 0%
This compound (0.1)
This compound (1)
This compound (10)
This compound (50)
This compound (100)
Positive Control (e.g., Bay 11-7082)

Application Note 2: Assessment of Anticancer Activity via Cell Viability (MTT) Assay

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to screen compounds for their cytotoxic effects on cancer cell lines.[4][5][6] this compound and related compounds have shown potential anticancer activities, making this assay suitable for evaluating its effect on cancer cell proliferation.[7][8]

Experimental Workflow

MTT_Workflow Seed 1. Seed Cancer Cells (e.g., MCF-7, HT-29) in 96-well plate Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 24-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 4h AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & IC₅₀ Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[5][6]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C. Purple formazan crystals should be visible in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Data Analysis:

  • Calculate % Viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the % viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Cytotoxic Effect of this compound on [Cell Line Name] Cells

Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control (0) 100%
This compound (0.1)
This compound (1)
This compound (10)
This compound (50)
This compound (100)
Positive Control (e.g., Doxorubicin)

Application Note 3: Assessment of Anti-Metastatic Potential via Wound Healing (Scratch) Assay

Introduction

Cell migration is a crucial process in cancer metastasis. The wound healing or scratch assay is a straightforward and widely used method to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time. This assay can be used to assess the inhibitory effect of compounds like this compound on the migratory capacity of cancer cells, which has been reported for related compounds.[7][9]

Experimental Workflow

Scratch_Assay_Workflow Seed 1. Seed Cells to Confluency in 6-well plate Scratch 2. Create a 'Wound' with a sterile pipette tip Seed->Scratch Wash 3. Wash with PBS to remove debris Scratch->Wash Treat 4. Add Medium with This compound Wash->Treat Image0h 5. Image at 0h Treat->Image0h Incubate 6. Incubate for 12-24h Image0h->Incubate Image24h 7. Image at 12h, 24h, etc. Incubate->Image24h Analyze 8. Measure Wound Area & Calculate % Closure Image24h->Analyze

Caption: Workflow for the wound healing (scratch) assay.

Experimental Protocol

Materials:

  • Cancer cell line with migratory potential (e.g., MDA-MB-231, HT29)

  • Complete culture medium

  • Low-serum medium (e.g., 1% FBS) to minimize proliferation

  • This compound stock solution (in DMSO)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow them until they form a confluent monolayer.

  • Scratching: Using a sterile p200 pipette tip, make a straight scratch across the center of the well.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with low-serum medium containing various concentrations of this compound or vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in predefined areas for each well. This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C, 5% CO₂.

  • Imaging (Time X): Capture images of the same areas at subsequent time points (e.g., 12, 24, and 48 hours).

  • Analysis: Use image analysis software (like ImageJ) to measure the area of the wound at each time point.

Data Presentation

Data Analysis:

  • Calculate Wound Closure: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

  • Compare the rate of wound closure between treated and control groups.

Table 3: Inhibition of Cell Migration by this compound

Concentration (µM)Wound Area at 0h (pixels²)Wound Area at 24h (pixels²)% Wound Closure
Vehicle Control (0)
This compound (1)
This compound (10)
This compound (50)
Positive Control (e.g., Cytochalasin D)

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Patch-Clamp Electrophysiology Studies of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a diterpenoid compound isolated from the plant Andrographis paniculata. This class of compounds has garnered significant interest for its diverse pharmacological activities. A closely related analog, Bisandrographolide A, has been identified as a potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes.[1][2][3][4] This document provides a detailed protocol for investigating the effects of this compound on ion channels using patch-clamp electrophysiology, a gold-standard technique for characterizing ion channel function and pharmacology with high temporal and electrical resolution.[5][6][7] The protocols described herein are tailored for studying TRPV4 channels but can be adapted for screening and characterizing the effects of this compound on other ion channels.

Data Presentation

The following tables summarize the expected quantitative data from patch-clamp experiments investigating the effects of this compound on a target ion channel (e.g., TRPV4).

Table 1: Effect of this compound on Target Ion Channel Currents

ParameterValueCell TypeNotes
EC50 / IC50 To be determined (TBD)HEK293T cells expressing target channelThe concentration at which this compound elicits a half-maximal response (activation or inhibition).
Maximal Efficacy (% of control) TBDHEK293T cells expressing target channelThe maximum effect of this compound as a percentage of a known reference agonist/antagonist.
Effect on Current-Voltage (I-V) Relationship TBDHEK293T cells expressing target channelDescribes how this compound alters the ion flow at different membrane potentials.
Effect on Channel Kinetics TBDHEK293T cells expressing target channelChanges in activation, deactivation, or inactivation kinetics of the ion channel.

Table 2: Biophysical Properties of Target Ion Channel Modulation by this compound

ParameterControlThis compoundNotes
Activation Time Constant (τ_act) TBDTBDThe rate of channel opening.
Deactivation Time Constant (τ_deact) TBDTBDThe rate of channel closing.
Inactivation Time Constant (τ_inact) TBDTBDThe rate of channel entry into a non-conducting state.
Voltage of Half-Maximal Activation (V_half) TBDTBDThe membrane potential at which half the channels are activated.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their low endogenous ion channel expression and high transfection efficiency.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. The culture medium should be Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: For transient expression of the target ion channel (e.g., human TRPV4), plate cells on glass coverslips in a 35 mm dish. When cells reach 70-80% confluency, transfect them with a plasmid encoding the target ion channel and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent. Experiments should be performed 24-48 hours post-transfection.

Solutions and Reagents
  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm with sucrose.

  • Intracellular (Pipette) Solution (in mM):

    • For cation channels (e.g., TRPV4): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm with sucrose.

    • For chloride channels: The composition will need to be adjusted to establish a suitable chloride gradient.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution. The final DMSO concentration should not exceed 0.1% to minimize solvent effects on ion channel activity.

Whole-Cell Patch-Clamp Recordings

Patch-clamp recordings are the cornerstone for studying ion channel activity.[6][7][8][9]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Visualization: Place the coverslip with transfected cells in the recording chamber on the stage of an inverted microscope equipped with fluorescence to identify transfected cells (GFP-positive).

  • Gigaohm Seal Formation: Approach a selected cell with the patch pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: After establishing a giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip. This provides electrical and diffusional access to the cell's interior.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the currents at 2-5 kHz and digitize at 10-20 kHz.

Voltage-Clamp Protocols
  • To Study Activation of TRPV4-like Channels:

    • Hold the membrane potential at -60 mV.

    • Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments for 200-500 ms.

    • Alternatively, use a voltage ramp protocol from -100 mV to +100 mV over 500 ms.

    • Record baseline currents in the absence of the compound.

    • Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound and repeat the voltage protocols.

  • To Study Inhibition of Voltage-Gated Channels:

    • Hold the membrane potential at a hyperpolarized level (e.g., -80 mV or -90 mV) to ensure channels are in a closed state.

    • Apply a depolarizing step to a potential that elicits a robust current (e.g., 0 mV or +20 mV).

    • Establish a stable baseline recording before applying this compound.

Current-Clamp Protocol
  • To Study Effects on Membrane Potential:

    • Switch the amplifier to current-clamp mode and record the resting membrane potential.

    • Inject small hyperpolarizing and depolarizing current steps to assess membrane resistance and excitability.

    • Apply this compound and monitor for changes in the resting membrane potential or firing properties (if applicable to the cell type).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture HEK293T Cell Culture transfection Transfection with Target Channel cDNA cell_culture->transfection giga_seal Gigaohm Seal Formation transfection->giga_seal solution_prep Prepare Recording Solutions & this compound solution_prep->giga_seal pipette_pull Pull & Fire-Polish Patch Pipettes pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline drug_app Apply this compound baseline->drug_app record_effect Record Drug Effect drug_app->record_effect iv_curve I-V Curve Analysis record_effect->iv_curve dose_response Dose-Response Curve (EC50/IC50) iv_curve->dose_response kinetics Kinetic Analysis iv_curve->kinetics

Caption: Experimental workflow for patch-clamp analysis of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol bis_c This compound trpv4 TRPV4 Channel bis_c->trpv4 Activation ca_influx Ca²⁺ Influx trpv4->ca_influx Permeation downstream Downstream Signaling Cascades ca_influx->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway for this compound-mediated TRPV4 activation.

References

Unlocking Therapeutic Potential: Molecular Docking of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Bisandrographolide C, a diterpenoid isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community for its potential therapeutic applications. As a key component of a plant with a long history in traditional medicine, understanding its molecular interactions is crucial for modern drug development. This document provides detailed application notes and protocols for the molecular docking of this compound with various protein targets, offering insights for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of this compound and its analogs with a range of biological targets. The following table summarizes the key quantitative data from various in silico investigations.

Target ProteinPDB IDBinding Energy / Docking Score (kcal/mol)Software UsedReference
Diphtheria Toxin1DTP≥ -6.0XP Docking[1]
Dengue Virus NS5--10.1 (Bisandrographolide A)Not Specified[1]
E. coli Topoisomerase-IV3FV5-9.1 to -9.9 (Bisandrographolide)Schrodinger[2]
TNF-α-Not SpecifiedNot Specified[3]
CD81-Binding confirmed via microscale thermophoresisMolecular Docking Simulation[4][5]
SARS-CoV-2 NSP36W02Not SpecifiedMolegro Virtual Docker 6.0[6]
SARS-CoV-2 NSP57AR6Not SpecifiedMolegro Virtual Docker 6.0[6]
TRPV1-Kd: 289 μMNot Specified[7]
TRPV3-Kd: 341 μMNot Specified[7]
TRPV4-EC50: 790-950 nM (Bisandrographolide A)Not Specified[8][9]

Experimental Protocols: Molecular Docking

This section outlines a generalized protocol for performing molecular docking studies with this compound. This protocol is a composite of methodologies frequently cited in computational drug discovery.

1. Ligand Preparation

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem or ZINC.

    • Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

    • Assign appropriate atomic charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Save the prepared ligand structure in a suitable format (e.g., .pdbqt for AutoDock Vina, .mol2 for others).

2. Protein Preparation

  • Objective: To prepare the target protein structure for docking by removing unwanted molecules and adding necessary parameters.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges to the protein atoms.

    • If the protein structure has missing residues or loops, these should be modeled using homology modeling or loop refinement tools.

    • Save the prepared protein structure in a compatible format for the docking software.

3. Grid Generation

  • Objective: To define the active site or binding pocket on the target protein where the docking simulation will be performed.

  • Procedure:

    • Identify the binding site of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction tools.

    • Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

    • Set the grid spacing (typically around 0.375 Å).

4. Molecular Docking

  • Objective: To predict the binding conformation and affinity of this compound to the target protein.

  • Procedure:

    • Load the prepared ligand and protein files, along with the grid parameter file, into the docking software (e.g., AutoDock Vina, Schrodinger Glide, Molegro Virtual Docker).[2][6][10]

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation. The software will systematically explore different conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

5. Analysis of Results

  • Objective: To analyze the docking results to understand the binding mode and interactions.

  • Procedure:

    • Examine the predicted binding energies or docking scores. Lower binding energies generally indicate a more favorable binding affinity.

    • Visualize the top-ranked binding poses of the ligand in the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

    • Analyze the non-covalent interactions between this compound and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Compare the docking results with experimental data, if available, to validate the computational predictions.

Visualizations: Workflows and Signaling Pathways

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

General Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Molecular Docking grid_gen->docking results Results Analysis (Binding Energy & Pose) docking->results visualization Visualization of Interactions results->visualization Simplified TNF-α/NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by Andrographolide Analogs TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Inhibition X NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Role of CD81 in Cancer Cell Motility CD81 CD81 Signaling Downstream Signaling Pathways CD81->Signaling Activates Motility Cell Motility & Metastasis Signaling->Motility Bisandro This compound Bisandro->CD81 Binds & Inhibits

References

Application Notes and Protocols for Bisandrographolide C in Esophageal Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bisandrographolide C in preclinical research focused on esophageal cancer. The protocols outlined below are based on established methodologies for similar compounds and the known biological activities of this compound.

Introduction

This compound is a diterpenoid compound isolated from Andrographis paniculata, a plant with a long history in traditional medicine. Recent studies have identified this compound as an active component with potential anti-cancer properties. Specifically, in esophageal cancer, this compound, along with other related compounds from A. paniculata, has been shown to target the tetraspanin CD81.[1][2] The suppression of CD81 function is linked to anti-metastatic effects, making this compound a compound of interest for further investigation in esophageal cancer therapeutics.[1][2]

The primary esophageal cancer cell lines used in these studies are EC109 and KYSE520.[1][2] The following sections provide detailed protocols and data presentation guidelines for studying the effects of this compound on these cell lines.

Data Presentation

Quantitative data from in vitro studies should be meticulously documented to allow for robust analysis and comparison. The following tables provide a template for summarizing key experimental results.

Table 1: Cell Viability (IC50) Data

Cell LineCompoundIncubation Time (h)IC50 (µM)Assay Method
EC109This compound24Data to be determinedMTT/XTT Assay
48Data to be determined
72Data to be determined
KYSE520This compound24Data to be determinedMTT/XTT Assay
48Data to be determined
72Data to be determined

Table 2: Apoptosis Induction Data

Cell LineTreatmentConcentration (µM)Duration (h)% Apoptotic Cells (Annexin V+)
EC109Control (DMSO)-48Data to be determined
This compounde.g., 0.5x IC5048Data to be determined
e.g., 1x IC5048Data to be determined
e.g., 2x IC5048Data to be determined
KYSE520Control (DMSO)-48Data to be determined
This compounde.g., 0.5x IC5048Data to be determined
e.g., 1x IC5048Data to be determined
e.g., 2x IC5048Data to be determined

Table 3: Protein Expression Analysis (Western Blot)

Cell LineTreatmentProteinFold Change vs. Control
EC109This compoundCD81Data to be determined
p-p38Data to be determined
Total p38Data to be determined
Cleaved Caspase-3Data to be determined
Bcl-2Data to be determined
BaxData to be determined
KYSE520This compoundCD81Data to be determined
p-p38Data to be determined
Total p38Data to be determined
Cleaved Caspase-3Data to be determined
Bcl-2Data to be determined
BaxData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on esophageal cancer cell lines.

Protocol 1: Cell Viability Assay (MTT/XTT)

Objective: To determine the cytotoxic effect of this compound on esophageal cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Esophageal cancer cell lines (EC109, KYSE520)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Esophageal cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of target proteins (e.g., CD81 and downstream signaling molecules).

Materials:

  • Esophageal cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CD81, anti-p-p38, anti-p38, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

Bisandrographolide_C_Signaling_Pathway cluster_cell Esophageal Cancer Cell This compound This compound CD81 CD81 This compound->CD81 Binds to & Inhibits p38 MAPK p38 MAPK CD81->p38 MAPK Regulates Apoptosis Apoptosis CD81->Apoptosis Inhibits Metastasis Metastasis CD81->Metastasis Promotes p38 MAPK->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound in esophageal cancer cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow This compound In Vitro Evaluation Workflow start Start: Esophageal Cancer Cell Lines (EC109, KYSE520) cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT/XTT) Determine IC50 treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (CD81, p38, Apoptosis Markers) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

References

Investigating the In Vivo Effects of Bisandrographolide C: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bisandrographolide C, a labdane diterpenoid isolated from Andrographis paniculata, is a compound of growing interest for its potential therapeutic properties. While extensive research has been conducted on the major constituent of this plant, andrographolide, and to some extent on its analogue Bisandrographolide A, specific in vivo data for this compound remains limited. However, preliminary studies suggest its involvement in anti-metastatic pathways, warranting further investigation.

This document provides a comprehensive guide for researchers to explore the in vivo effects of this compound. Due to the current scarcity of direct research on this specific compound, the following protocols and application notes are largely based on established animal models and known mechanisms of action of the closely related and well-studied compound, andrographolide, as well as initial findings implicating this compound in anti-cancer activity. These methodologies provide a robust framework for initiating preclinical studies to elucidate the pharmacological profile of this compound.

Part 1: Proposed Animal Models for Investigating this compound

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on the known anti-inflammatory and anti-cancer properties of other andrographolides, the following models are proposed.

Models for Anti-Inflammatory and Autoimmune Effects

A variety of animal models can be utilized to assess the potential anti-inflammatory and immunomodulatory effects of this compound.[1][2][3][4][5]

  • Acute Inflammation Models:

    • Lipopolysaccharide (LPS)-Induced Endotoxemia: This model is used to study systemic inflammatory responses.

    • Carrageenan-Induced Paw Edema: A classic model for evaluating acute localized inflammation.[5]

  • Chronic Inflammation and Autoimmune Disease Models:

    • Collagen-Induced Arthritis (CIA) in Rats or Mice: A widely used model for rheumatoid arthritis.[1][6]

    • Dextran Sulfate Sodium (DSS)-Induced Colitis: A model for inflammatory bowel disease.[7]

Models for Anti-Cancer Effects

Given the preliminary evidence of this compound's role in inhibiting metastasis, xenograft models are highly relevant.

  • Subcutaneous Xenograft Models: Human cancer cell lines are injected subcutaneously into immunocompromised mice to assess the effect of the compound on tumor growth.

  • Orthotopic Xenograft Models: Cancer cells are implanted into the organ of origin, providing a more clinically relevant tumor microenvironment.[8]

  • Metastasis Models: Following the establishment of a primary tumor, the effect of the compound on the development of metastases in distant organs (e.g., lungs, liver) is evaluated. The esophageal cancer xenograft model in which an Andrographis paniculata water extract containing this compound showed anti-metastatic effects is a key reference here.[9][10]

Part 2: Quantitative Data Summary (Based on Andrographolide Studies)

The following tables summarize typical quantitative data from in vivo studies of andrographolide, which can serve as a starting point for dose-ranging studies with this compound.

Table 1: Dosage and Efficacy of Andrographolide in Anti-Inflammatory Models

Animal ModelSpeciesAndrographolide Dose RangeRoute of AdministrationKey Efficacy ParametersReference(s)
LPS-Induced EndotoxemiaMouse1 mg/kgIntraperitoneal (i.p.)Reduction in serum TNF-α, IL-6, and IL-1β[7]
Collagen-Induced ArthritisRat50 mg/kgIntraperitoneal (i.p.)Reduced paw swelling, lower arthritis score[11]
DSS-Induced ColitisMouseNot specifiedNot specifiedAttenuation of intestinal barrier dysfunction and inflammation[7]
Osteoarthritis ModelRatNot specifiedIntra-articular injectionReduced synovial inflammation and pain hypersensitivity[12]

Table 2: Dosage and Efficacy of Andrographolide in Anti-Cancer Models

Animal ModelCancer TypeAndrographolide Dose RangeRoute of AdministrationKey Efficacy ParametersReference(s)
Orthotopic XenograftProstate Cancer (22RV1 cells)10 mg/kgNot specifiedDecreased tumor volume, reduced MMP11 expression[8][13]
CAM-PDX ModelCervical Cancer20 mg/kgNot specifiedInhibition of tumor growth and angiogenesis[14]
Xenograft ModelBreast CancerNot specifiedNot specifiedReduced tumor volume and weight[15]

Part 3: Detailed Experimental Protocols

Protocol for Esophageal Cancer Xenograft Model to Study Anti-Metastatic Effects

This protocol is adapted from the study that identified this compound as a component of an Andrographis paniculata water extract with anti-metastatic properties.[9][10]

Objective: To evaluate the effect of this compound on primary tumor growth and metastasis of esophageal cancer in a nude mouse xenograft model.

Materials:

  • Human esophageal cancer cell line (e.g., EC109)

  • 6-8 week old male BALB/c nude mice

  • Matrigel

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and further diluted in saline)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture EC109 cells under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (start with a dose-ranging study based on andrographolide data, e.g., 10-50 mg/kg) or vehicle control via oral gavage or intraperitoneal injection daily for 21 days.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor body weight and general health of the mice.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the primary tumor and weigh it.

    • Harvest lungs, liver, and lymph nodes to assess for metastases.

    • Fix tissues in formalin for histological analysis (H&E staining) to confirm and quantify metastatic nodules.

    • A portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blot, qPCR) to assess the expression of target proteins like CD81.[9]

Protocol for LPS-Induced Acute Inflammation Model

This protocol is designed to assess the systemic anti-inflammatory effects of this compound.[7][16][17]

Objective: To determine if this compound can reduce the production of pro-inflammatory cytokines in a mouse model of LPS-induced endotoxemia.

Materials:

  • 8-10 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable vehicle)

  • Anesthesia

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal injection.

  • Induction of Inflammation:

    • One hour after treatment, inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2-4 hours), collect blood via cardiac puncture under anesthesia.

    • Separate serum and store at -80°C.

  • Cytokine Analysis:

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.

Part 4: Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathways for this compound Investigation

Based on the known mechanisms of andrographolide and the implication of CD81 in the anti-metastatic effects of the Andrographis paniculata extract, the following signaling pathways are proposed as key targets for investigation.

CD81_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CD81 CD81 This compound->CD81 Binds to Downstream Effectors Downstream Effectors CD81->Downstream Effectors Modulates Invasion_Metastasis Invasion_Metastasis Downstream Effectors->Invasion_Metastasis Inhibits

Caption: Proposed mechanism of this compound via CD81.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB-NFkB IkB NF-kB IKK->IkB-NFkB Phosphorylates IkB NFkB NFkB IkB-NFkB->NFkB Releases Inflammatory_Genes Inflammatory_Genes NFkB->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

JAK_STAT_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates PI3K PI3K Receptor->PI3K Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription Akt Akt PI3K->Akt Activates Akt->Gene_Transcription This compound This compound This compound->JAK Inhibits This compound->PI3K Inhibits

Caption: Proposed inhibition of JAK/STAT and PI3K/Akt pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis Anti_Inflammatory Anti-Inflammatory Models (LPS, CIA) Dose_Ranging Dose-Ranging Studies Anti_Inflammatory->Dose_Ranging Anti_Cancer Anti-Cancer Models (Xenograft) Anti_Cancer->Dose_Ranging Administration Route of Administration (p.o., i.p.) Dose_Ranging->Administration Duration Treatment Duration Administration->Duration Efficacy Efficacy Assessment (Tumor size, Cytokine levels) Duration->Efficacy Histopathology Histopathology Efficacy->Histopathology Molecular Molecular Analysis (Western Blot, qPCR) Efficacy->Molecular

Caption: General experimental workflow for in vivo studies.

Disclaimer: The protocols and data presented are intended to serve as a guide for initiating research on this compound. Due to the limited specific data on this compound, researchers should perform their own dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Cell Migration and Invasion Assays with Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a labdane diterpenoid isolated from Andrographis paniculata, has emerged as a compound of interest in cancer research. Studies have demonstrated its potential to modulate cellular processes critical to cancer progression, particularly cell migration and invasion. This document provides detailed protocols for assessing the effects of this compound on these processes using established in vitro assays. Furthermore, it summarizes the current understanding of its mechanism of action, including its interaction with the tetraspanin CD81, and provides quantitative data based on studies of the closely related and well-researched compound, andrographolide, to serve as a practical guide for experimental design.

Mechanism of Action: Targeting CD81-Mediated Cell Motility

Recent findings have identified the tetraspanin CD81 as a direct molecular target of this compound.[1] The binding of this compound to CD81 has been shown to suppress the motility of esophageal cancer cells.[1] CD81 is a transmembrane protein involved in the formation of tetraspanin-enriched microdomains, which regulate cell adhesion, migration, and signaling. By interacting with CD81, this compound is thought to disrupt the signaling cascades that promote cancer cell motility.

While the precise downstream effects of the this compound-CD81 interaction are still under investigation, studies on the related compound andrographolide provide significant insights. Andrographolide has been shown to inhibit cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[2] MMPs are crucial enzymes that degrade the extracellular matrix, a key step in cancer cell invasion. Furthermore, andrographolide can modulate the expression of epithelial-mesenchymal transition (EMT) markers, leading to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin.[3] This suggests that this compound may exert its anti-migratory and anti-invasive effects through a similar mechanism involving the suppression of MMPs and the reversal of EMT.

Quantitative Data Summary

Disclaimer: The following quantitative data is derived from studies on andrographolide, a structurally related diterpenoid also found in Andrographis paniculata. This information is provided as a reference for experimental design with this compound, for which specific quantitative data is not yet available.

Table 1: Effect of Andrographolide on Cell Migration (Wound Healing Assay)

Cell LineConcentration (µM)Incubation Time (hours)Inhibition of Migration (%)Reference
GBM8401 (Glioblastoma)404868[4]
Chondrosarcoma (SW1353)5, 2024Concentration-dependent reduction[3]
Cholangiocarcinoma (HuCCA-1, KKU-M213, RMCCA-1)25, 5024Concentration-dependent reduction[5]
RAS-transformed cells1012Significant reduction

Table 2: Effect of Andrographolide on Cell Invasion (Transwell Assay)

Cell LineConcentration (µM)Incubation Time (hours)Inhibition of Invasion (%)Reference
GBM8401 (Glioblastoma)40Not Specified74[4]
MDA-MB-231 (Breast Cancer)10Not SpecifiedConcentration-dependent reduction[6]
Chondrosarcoma (SW1353)5, 20Not SpecifiedConcentration-dependent reduction[3]
Cholangiocarcinoma12.5, 25, 5024Concentration-dependent reduction[5]

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward method to assess collective cell migration in vitro.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This helps to minimize cell proliferation and ensures that wound closure is primarily due to migration.

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined areas for each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Image Acquisition (Time X): Capture images of the same predefined areas at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 24-well Transwell plates with 8 µm pore size inserts

  • Matrigel or other basement membrane matrix

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • 0.1% Crystal Violet staining solution

  • Microscope

Protocol:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor may need to be optimized for your cell line). Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.

  • Cell Preparation: Culture cells to sub-confluency. The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed the cell suspension into the Matrigel-coated upper chambers.

  • Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for your cell line's invasive potential (typically 24-48 hours).

  • Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the top surface of the insert membrane.

  • Fixation: Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.

  • Staining: Stain the fixed cells by immersing the inserts in 0.1% Crystal Violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Image Acquisition and Quantification: Take images of the stained, invaded cells on the underside of the membrane using a microscope. Count the number of cells in several random fields of view for each insert.

Visualizations

G BAC This compound CD81 CD81 BAC->CD81 Binds to Migration Cell Migration CD81->Migration Inhibits Invasion Cell Invasion CD81->Invasion Inhibits G cluster_0 Wound Healing Assay Workflow N1 Seed cells to confluent monolayer N2 Create scratch wound N1->N2 N3 Treat with This compound N2->N3 N4 Image at T=0 N3->N4 N5 Incubate N4->N5 N6 Image at T=X N5->N6 N7 Analyze wound closure N6->N7 G cluster_1 Transwell Invasion Assay Workflow T1 Coat insert with Matrigel T2 Seed cells in upper chamber with This compound T1->T2 T3 Add chemoattractant to lower chamber T2->T3 T4 Incubate T3->T4 T5 Remove non-invading cells T4->T5 T6 Fix and stain invaded cells T5->T6 T7 Quantify invaded cells T6->T7 G cluster_legend *Note: Downstream effects are based on studies of the related compound, andrographolide. BAC This compound CD81 CD81 BAC->CD81 Binds to MMPs MMP-2, MMP-9 (Activity & Expression) CD81->MMPs Inhibits* EMT Epithelial-Mesenchymal Transition (EMT) CD81->EMT Reverses* Invasion Cell Invasion & Migration MMPs->Invasion Ecadh E-cadherin EMT->Ecadh Increases Ncadh N-cadherin, Vimentin EMT->Ncadh Decreases EMT->Invasion

References

Application Notes and Protocols: High-Throughput Screening for Novel Bisandrographolide C Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has garnered significant interest for its diverse biological activities. Preliminary studies have identified its interaction with targets such as the transient receptor potential (TRP) channels TRPV1 and TRPV3, as well as the tetraspanin CD81, suggesting its potential therapeutic applications in pain, inflammation, and oncology.[1][2][3][4] To accelerate the discovery of novel molecular targets and elucidate the full pharmacological profile of this compound, high-throughput screening (HTS) methodologies are indispensable.

These application notes provide a comprehensive guide for researchers to design and execute HTS campaigns aimed at identifying novel protein targets of this compound. Detailed protocols for primary screening using various platforms, secondary validation assays, and target deconvolution strategies are provided.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying novel targets of a small molecule like this compound involves several key stages, from initial broad screening to definitive target validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Target Identification & Validation Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay This compound Hit Identification Hit Identification HTS Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays Target Deconvolution Target Deconvolution Orthogonal Assays->Target Deconvolution Target Validation Target Validation Target Deconvolution->Target Validation Lead Optimization Lead Optimization Target Validation->Lead Optimization

Caption: A generalized workflow for high-throughput screening to identify novel drug targets.

Primary High-Throughput Screening Assays

The choice of a primary HTS assay depends on the hypothesized mechanism of action and the available resources. Below are protocols for three robust HTS platforms suitable for screening natural products like this compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. This method is particularly useful for identifying direct binders of this compound.[5][6]

Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm). This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand (this compound) Protein Target Protein Heat Heat Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein Stable Protein-Ligand Complex Stable Protein-Ligand Complex Heat->Stable Protein-Ligand Complex Protein + Ligand Protein + this compound Protein + Ligand->Heat

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: High-Throughput CETSA (HT-CETSA)

This protocol is adapted for a 384-well format and is suitable for membrane proteins, which include the known targets of this compound.[7][8][9]

Materials:

  • Cell Lines:

    • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1).[10][11][12]

    • HaCaT cells (human keratinocytes) endogenously expressing TRPV3.[13][14][15][16]

    • A-431 cells (human epidermoid carcinoma) with high CD81 expression.

  • Reagents: this compound, DMSO, Cell culture media, PBS, Lysis buffer with detergent (e.g., Triton X-100 or NP-40).

  • Equipment: 384-well PCR plates, Thermal cycler, Plate centrifuge, Automated liquid handler, Plate reader or Western blot imaging system.

Procedure:

  • Cell Seeding: Seed cells in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1 to 100 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • Heat Shock: Place the plate in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Add lysis buffer containing a suitable detergent and incubate on ice.

  • Clarification of Lysate: Centrifuge the plate to pellet aggregated proteins.

  • Detection:

    • Western Blotting: Transfer the supernatant to a new plate, normalize protein concentration, and perform Western blotting with specific antibodies against known or suspected targets.

    • Luminescent Assay (e.g., HiBiT): For engineered cell lines expressing a tagged protein of interest, a luminescent readout can be used for higher throughput.[5]

Data Analysis: Quantify the band intensity (Western blot) or luminescence at each temperature. Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melt curve in the presence of this compound indicates target engagement.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that is highly sensitive and amenable to HTS. It can be adapted to study protein-protein interactions or the binding of a small molecule to a target protein.[6][17][18][19][20][21][22]

Principle: Donor and acceptor beads are brought into proximity by a molecular interaction. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.

AlphaLISA_Principle cluster_0 No Interaction cluster_1 Interaction Donor Donor Bead Excitation Light Donor->Excitation 680 nm Singlet O2 Donor->Singlet O2 Acceptor Acceptor Bead Donor_int Donor Bead Target Target Donor_int->Target Ab1 Excitation_int Light Donor_int->Excitation_int 680 nm Singlet O2_int Donor_int->Singlet O2_int Acceptor_int Acceptor Bead Ligand This compound Acceptor_int->Ligand Ab2 Emission Signal Acceptor_int->Emission 615 nm Target->Ligand Singlet O2_int->Acceptor_int

Caption: Principle of the AlphaLISA assay for detecting molecular interactions.

Protocol: AlphaLISA for this compound Binding

This protocol describes a competitive binding assay format.

Materials:

  • Reagents: Purified recombinant target protein, Biotinylated tracer ligand that binds to the target, Streptavidin-coated Donor beads, Antibody-coated Acceptor beads specific for the target protein, this compound, Assay buffer.

  • Equipment: 384-well microplates, Plate reader with AlphaLISA detection capabilities.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a mixture of the target protein and the biotinylated tracer.

  • Assay Plate Setup: Add the this compound dilutions to the wells.

  • Incubation: Add the protein-tracer mixture to the wells and incubate.

  • Bead Addition: Add a mixture of Donor and Acceptor beads.

  • Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA-compatible plate reader.

Data Analysis: A decrease in the AlphaLISA signal with increasing concentrations of this compound indicates that it is competing with the tracer for binding to the target protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that is well-suited for HTS, offering a high signal-to-background ratio.[23][24][25][26][27]

Principle: Energy is transferred from a long-lifetime donor fluorophore (e.g., Europium) to an acceptor fluorophore when they are in close proximity, resulting in a specific FRET signal.

Protocol: TR-FRET for Target Engagement

Materials:

  • Reagents: Lanthanide-labeled antibody (donor) against a tag on the target protein, a fluorescently labeled ligand (acceptor) that binds the target, or a second fluorescently labeled antibody, this compound.

  • Equipment: Low-volume 384-well plates, Plate reader with TR-FRET capabilities.

Procedure:

  • Assay Setup: Dispense the target protein, donor-labeled antibody, and acceptor-labeled component into the wells.

  • Compound Addition: Add this compound at various concentrations.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Signal Reading: Read the plate using a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

Data Analysis: The ratio of acceptor to donor emission is calculated. A change in this ratio in the presence of this compound indicates modulation of the target interaction.

Target Validation Protocols

Once potential hits are identified and confirmed, the following protocols can be used to validate the interaction of this compound with the putative target protein.

Western Blotting

To confirm changes in protein expression levels or post-translational modifications upon treatment with this compound.[25][28][29][30]

Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., A-431, PC3, DU145 for CD81) with this compound for a specified time.[7] Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

Quantitative Data Summary: Antibodies for Western Blotting

TargetHostApplicationRecommended DilutionSupplier (Cat. No.)
TRPV1RabbitWB, IHC, IF, IP1:1000Novus Biologicals (NB100-1617)[12]
TRPV1RabbitWB, IF1:1000Boster Bio (A16232)[31]
TRPV3RabbitWB, IP1:1000 (WB)Cell Signaling Technology (#3484)[10]
TRPV3MouseWB, IHC, IP, ICC, IFVariesAntibodies-Online (ABIN863127)[14]
CD81RabbitWB, IHC-P, Flow, ICC/IF1:1000 - 1:10000Abcam (ab155760)[32]
CD81RabbitWB, IP, IHC, IF, Flow1:1000 (WB)Cell Signaling Technology (#10037)[33]
Quantitative Real-Time PCR (qRT-PCR)

To determine if this compound treatment alters the mRNA expression level of the target gene.[28]

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target gene and a housekeeping gene for normalization.

Quantitative Data Summary: Human qPCR Primers

Target GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
TRPV1 GGCTGTCTTCATCATCCTGCTGCTGTTCTTGCTCTCCTGTGCGATCTTGT[28]
TRPV3 TCCTCACCTTTGTTCTCCTCCTCGCAAACACAGTCGGAAATCAT[28]
CD81 Commercially availableCommercially availableSino Biological (HP102894)[13], OriGene (HP207680)
GAPDH TGCACCACCAACTGCTTAGCGGCATGGACTGTGGTCATGAG[28]
ACTB CTGGAACGGTGAAGGTGACAAAGGGACTTCCTGTAACAATGCA[28]
Co-Immunoprecipitation (Co-IP)

To confirm a direct or indirect interaction between this compound's target and other proteins.[24]

Protocol:

  • Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, coupled to protein A/G beads.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Antibodies for Co-IP are often the same as those validated for Western Blotting and IP (see table above).

Target Deconvolution Strategies

If the primary screen was a phenotypic screen, the following strategies can be employed to identify the molecular target(s) of this compound.[34][22][26]

  • Affinity Chromatography: Immobilize a derivative of this compound on a solid support to pull down interacting proteins from a cell lysate.

  • Expression Cloning: Use techniques like phage display to screen a library of proteins for binding to immobilized this compound.

  • Proteome-wide CETSA (TPP): Combine CETSA with mass spectrometry to identify all proteins that are stabilized by this compound.[6]

Hypothetical Signaling Pathway of this compound

Based on its known targets and the common pathways they are involved in, a hypothetical signaling cascade can be proposed. For instance, activation of TRPV channels can lead to calcium influx, which in turn can modulate various downstream pathways, while CD81 is known to be involved in cell signaling complexes.

BisandrographolideC_Pathway cluster_TRPV TRPV Channel Modulation cluster_CD81 CD81 Interaction This compound This compound TRPV1/3 TRPV1/3 This compound->TRPV1/3 Activation CD81 CD81 This compound->CD81 Binding Ca2+ Influx Ca2+ Influx TRPV1/3->Ca2+ Influx Calmodulin Calmodulin Ca2+ Influx->Calmodulin Downstream Signaling Downstream Signaling Calmodulin->Downstream Signaling e.g., MAPK, NF-kB Cellular Response Cellular Response Downstream Signaling->Cellular Response Signaling Complex Assembly Signaling Complex Assembly CD81->Signaling Complex Assembly Cell Adhesion/Migration Cell Adhesion/Migration Signaling Complex Assembly->Cell Adhesion/Migration Cell Adhesion/Migration->Cellular Response

References

Troubleshooting & Optimization

Technical Support Center: Bisandrographolide C Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisandrographolide C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid dimer isolated from the plant Andrographis paniculata. Like many natural products with therapeutic potential, it is a lipophilic molecule with poor aqueous solubility. This presents a significant challenge for in vitro studies, as most experimental systems, such as cell cultures, are aqueous-based. Inadequate solubilization can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended starting solvents for dissolving this compound?

Based on available data, this compound is soluble in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice. Other recommended organic solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q3: I'm seeing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What can I do?

This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous buffer. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.

  • Stepwise dilution: Instead of adding the stock solution directly to the final volume of the medium, try a stepwise dilution. First, dilute the stock in a smaller volume of medium, vortex or mix well, and then add this intermediate dilution to the rest of the medium.

  • Use a co-solvent approach: For certain applications, a co-solvent system can be employed. For the related compound andrographolide, a recommended method is to first dissolve it in Dimethylformamide (DMF) and then dilute this solution with an aqueous buffer, such as PBS. A 1:1 solution of DMF:PBS has been used to achieve a solubility of approximately 0.5 mg/mL for andrographolide.[2]

  • Maintain a low final solvent concentration: It is crucial to keep the final concentration of the organic solvent in your cell culture low to avoid cytotoxicity. For DMSO, the final concentration should generally be kept below 0.5%, and ideally below 0.1%.[3]

Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should not exceed 0.5%. For sensitive cell lines or long-term incubation experiments, it is advisable to keep the DMSO concentration at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experimental design to account for any effects of the solvent itself.

Troubleshooting Guide: Improving this compound Solubility

The following table summarizes various approaches to enhance the solubility of this compound for your in vitro experiments.

Method Description Advantages Disadvantages Recommended for
Organic Solvents Dissolving this compound in an organic solvent to create a concentrated stock solution.Simple and effective for creating high-concentration stocks.High potential for precipitation upon dilution in aqueous media. Potential for solvent toxicity in cell-based assays.Creating initial high-concentration stock solutions for further dilution.
Co-solvents Using a mixture of a water-miscible organic solvent and an aqueous buffer.Can improve the solubility of the compound in the final aqueous solution.Requires careful optimization of the solvent-to-buffer ratio to avoid precipitation and minimize toxicity.Diluting stock solutions into aqueous buffers for various in vitro assays.
Cyclodextrins Using cyclodextrins to form inclusion complexes with the hydrophobic drug molecule, thereby increasing its aqueous solubility.Can significantly increase aqueous solubility and reduce the need for organic solvents.May alter the bioavailability of the compound to the cells. Requires screening of different cyclodextrin types and concentrations.Experiments where organic solvents must be avoided or for improving solubility in aqueous formulations.
Surfactants Using low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to form micelles that can encapsulate the hydrophobic compound.Can enhance solubility in aqueous solutions.May interfere with certain assays or have effects on cell membranes. Requires careful selection and concentration optimization.Specific biochemical or biophysical assays where the surfactant does not interfere with the experimental endpoint.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in publicly available literature. However, data from suppliers and studies on the closely related compound, andrographolide, can provide valuable guidance.

This compound

Solvent Concentration Notes
DMSO10 mMCommercially available pre-dissolved solution.[4]

Andrographolide (for reference)

Solvent Approximate Solubility Source
Dimethylformamide (DMF)14 mg/mL[2]
Dimethyl Sulfoxide (DMSO)3 mg/mL[2]
Ethanol0.2 mg/mL[2]
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for Cell Culture Experiments

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM solution. Mix thoroughly by pipetting.

    • From this intermediate dilution, add the required volume to your experimental wells to achieve the final desired concentration. This stepwise approach helps to prevent localized high concentrations that can lead to precipitation.

  • Direct Dilution (for lower concentrations):

    • For lower final concentrations, you may be able to add the stock solution directly to the final volume of the medium in the well. Add the stock solution dropwise while gently swirling the plate to ensure rapid and even dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is below 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to control wells.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_experiment In Vitro Experiment weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw Start of Experiment intermediate_dilution Prepare Intermediate Dilution thaw->intermediate_dilution prewarm_medium Pre-warm Culture Medium prewarm_medium->intermediate_dilution final_dilution Add to Experimental Wells intermediate_dilution->final_dilution add_to_cells Treat Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing this compound for in vitro assays.

signaling_pathway cluster_cell Cell BAC This compound Receptor Target Receptor (e.g., on cell surface) BAC->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Gene Target Gene Expression Nucleus->Gene Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Gene->Response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Bisandrographolide C stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bisandrographolide C in aqueous solutions. Given the limited direct stability data for this compound, information from its parent compound, Andrographolide, is utilized as a close structural analogue to infer potential stability challenges. Researchers are encouraged to perform compound-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: Loss of potency in aqueous solutions of this compound is likely due to its inherent chemical instability, a characteristic shared with its parent compound, Andrographolide. The diterpene lactone structure common to both compounds is susceptible to hydrolysis, particularly in neutral to alkaline conditions. This degradation can lead to a rapid decrease in the concentration of the active compound in your experimental setup.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: While specific studies on this compound are limited, data for Andrographolide indicates that it is most stable in acidic conditions, with an optimal pH range of 3-5.[1] It is highly recommended to buffer your aqueous solutions of this compound to within this pH range to minimize degradation.

Q3: I observe precipitation in my this compound stock solution. What should I do?

A3: Precipitation may occur due to the poor aqueous solubility of this compound, a known characteristic of Andrographolide.[1][2] To address this, consider the following:

  • Solvent Choice: Prepare stock solutions in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) before diluting to your final aqueous concentration.

  • Temperature: Ensure the solution is stored at the recommended temperature. Lower temperatures generally improve the stability of related compounds.[1]

  • Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution.

Q4: Can I store aqueous solutions of this compound at room temperature?

A4: Storing aqueous solutions of this compound at room temperature is not recommended for extended periods. Increased temperature accelerates the degradation of the related compound Andrographolide.[3] For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, prepare aliquots of your stock solution in an appropriate organic solvent and store them at -20°C or below. It is not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in the aqueous experimental buffer.1. Prepare fresh aqueous solutions of this compound for each experiment. 2. Buffer your experimental medium to a pH between 3 and 5. 3. Minimize the time the compound is in an aqueous solution before use.
Loss of biological activity Hydrolysis or isomerization of the active compound.1. Confirm the pH of your solution. Adjust to the optimal range if necessary. 2. Analyze the purity of your solution using a suitable analytical method like HPLC to check for degradation products.
Color change in solution Potential degradation of the compound.1. Discard the solution. 2. Prepare a fresh solution and ensure proper storage conditions (acidic pH, low temperature, protection from light).

Quantitative Stability Data (Based on Andrographolide as an Analogue)

The following tables summarize the stability of Andrographolide under various conditions, which can serve as a guide for handling this compound.

Table 1: Effect of pH on Andrographolide Degradation

pHTemperature (°C)Rate Constant (k) (day⁻¹)Stability
2.0706.5 x 10⁻⁵Relatively Stable[5]
3.0 - 5.0Not SpecifiedNot SpecifiedMost Stable Range[1]
6.0702.5 x 10⁻³Unstable[5]
8.0709.9 x 10⁻²Highly Unstable[5]

Table 2: Degradation Products of Andrographolide

ConditionDegradation Products Identified
Acidic (pH 2.0)Isoandrographolide, 8,9-didehydroandrographolide[5][6][7]
Basic (pH 6.0)15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide[5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

  • Stock Solution Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Buffer Preparation: Prepare an aqueous buffer solution with a pH between 3 and 5 (e.g., a citrate-phosphate buffer).

  • Working Solution Preparation: Immediately before use, dilute the stock solution with the prepared acidic buffer to the desired final concentration.

  • Storage: If immediate use is not possible, store the working solution at 2-8°C and use it within a few hours. For longer-term storage, store aliquots of the organic stock solution at -20°C or below.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework. Method optimization for this compound is required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (acidified with formic or phosphoric acid to maintain an acidic pH).

  • Detection: Set the UV detector to the wavelength of maximum absorbance for this compound.

  • Procedure: a. Prepare your this compound solution in the aqueous buffer of interest. b. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system. c. Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_stability_test Stability Assessment start Start dissolve Dissolve this compound in Organic Solvent (e.g., DMSO) start->dissolve dilute Dilute Stock into Aqueous Buffer dissolve->dilute prepare_buffer Prepare Aqueous Buffer (pH 3-5) prepare_buffer->dilute incubate Incubate at Desired Temperature(s) dilute->incubate Initiate Experiment sample Sample at Time Points (t=0, 1, 2, 4, 8, 24h) incubate->sample hplc Analyze by HPLC sample->hplc data Quantify Peak Area (Assess Degradation) hplc->data end End data->end Conclude

Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes compound This compound (Diterpene Lactone Structure) ph pH of Aqueous Solution temp Temperature time Time in Solution hydrolysis Hydrolysis/Isomerization ph->hydrolysis Alkaline pH Accelerates temp->hydrolysis Higher Temp Accelerates time->hydrolysis Longer Time Increases degradation Formation of Degradation Products hydrolysis->degradation loss Loss of Biological Activity degradation->loss

Caption: Factors influencing the stability of this compound in aqueous solutions.

References

Technical Support Center: Optimizing Bisandrographolide C Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Bisandrographolide C in their cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in a cell culture-grade organic solvent like DMSO.

2. What is a typical starting concentration range for this compound in a cell-based assay?

A typical starting concentration range for this compound can be inferred from its known activation constants (Kd) for TRPV1 and TRPV3 channels, which are 289 μM and 341 μM, respectively.[2][3] Therefore, a broad range encompassing these values, for instance, from 10 µM to 500 µM, would be a reasonable starting point for dose-response experiments. For its related compound, bisandrographolide A, an EC50 of 790-950 nM has been reported for TRPV4 channel activation.[4][5]

3. How should I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration is cell line-dependent and should be determined experimentally. A cytotoxicity assay, such as an MTT or LDH assay, is recommended to determine the concentration range that is effective for your experimental goals without causing excessive cell death.

4. What are the known signaling pathways affected by this compound or its analogs?

This compound has been shown to activate TRPV1 and TRPV3 channels.[2][3] Its analog, Bisandrographolide A, is a known activator of TRPV4 channels.[4][5] The related compound, andrographolide, has been reported to influence several signaling pathways, including NF-κB, JAK/STAT, PI3K/AKT, and MAPK pathways.[6][7][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in culture medium The final concentration of the organic solvent (e.g., DMSO) is too high. The concentration of this compound exceeds its solubility limit in the aqueous medium.Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%). Prepare intermediate dilutions of the stock solution in culture medium before adding to the cells. Perform a solubility test by adding the highest intended concentration of this compound to the culture medium and visually inspecting for precipitation.
High cell toxicity observed The concentration of this compound is too high for the specific cell line. The solvent concentration is toxic to the cells.Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the IC50 value and select a non-toxic concentration range for your experiments. Prepare a solvent control with the same final concentration of the solvent used in the treatment groups to assess solvent toxicity.
No observable effect The concentration of this compound is too low. The incubation time is not sufficient. The compound is not active in the chosen cell line or assay.Test a wider and higher concentration range. Optimize the incubation time by performing a time-course experiment. Ensure that the target of this compound (e.g., specific TRPV channels) is expressed in your cell line.
Inconsistent results Incomplete dissolution of the compound. Degradation of the compound. Variability in cell seeding density.Ensure the stock solution is properly dissolved and vortexed before each use. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Maintain consistent cell seeding and experimental conditions across all plates and experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Optimal Concentration using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in a complete culture medium. A common approach is to prepare 2-fold serial dilutions to cover a broad concentration range (e.g., 1 µM to 500 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Solubility of Andrographolide (a related compound)

SolventSolubility
Ethanol~0.2 mg/mL
DMSO~3 mg/mL
Dimethyl formamide (DMF)~14 mg/mL
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL

Data for Andrographolide is provided as a reference due to the limited availability of specific solubility data for this compound.[10]

Table 2: Reported Effective Concentrations of this compound and Analogs

CompoundTargetAssayEffective ConcentrationReference
This compoundTRPV1Channel ActivationKd = 289 µM[2][3]
This compoundTRPV3Channel ActivationKd = 341 µM[2][3]
Bisandrographolide ATRPV4Channel ActivationEC50 = 790-950 nM[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cluster_optimization Optimization prep_stock Prepare Stock Solution (in DMSO) serial_dil Perform Serial Dilutions (in Culture Medium) prep_stock->serial_dil treat_cells Treat Cells with Dilutions serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 select_conc Select Optimal Concentration Range det_ic50->select_conc signaling_pathway cluster_compound Compound cluster_membrane Cell Membrane cluster_downstream Downstream Effects compound This compound TRPV1 TRPV1 compound->TRPV1 Activates TRPV3 TRPV3 compound->TRPV3 Activates ion_influx Cation Influx (e.g., Ca2+) TRPV1->ion_influx TRPV3->ion_influx cellular_response Cellular Response ion_influx->cellular_response

References

Technical Support Center: Troubleshooting Patch-Clamp Recordings with Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting patch-clamp recordings when investigating the effects of Bisandrographolide C. The following guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known ion channel targets of this compound?

This compound, an ent-labdane diterpenoid dimer from Andrographis paniculata, is known to activate Transient Receptor Potential (TRP) channels. Specifically, it has been shown to activate TRPV1 and TRPV3 channels.[1] It is important to note that a related compound, Bisandrographolide A (BAA), is a potent activator of TRPV4 channels.[2][3]

Q2: I am not seeing any effect of this compound on my cells. What could be the reason?

There are several potential reasons for a lack of response:

  • Cell Type: Ensure that the cells you are using endogenously express the target channels (TRPV1 or TRPV3) at a sufficient level. If not, consider using a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the channel of interest.

  • Compound Concentration: The effective concentration of this compound can vary. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Compound Stability and Solubility: this compound may have limited solubility in aqueous solutions. Ensure that your stock solution is properly prepared, typically in a solvent like DMSO, and that the final concentration of the solvent in your recording solution is minimal (usually <0.1%) to avoid off-target effects. Verify the stability of the compound in your experimental solutions over the duration of the experiment.

  • Application Method: Rapid and complete perfusion of the compound is crucial. Check your perfusion system for any leaks or blockages and ensure a complete exchange of the bath solution.[4]

Q3: The currents I am recording in the presence of this compound are unstable and run down quickly. How can I mitigate this?

Current rundown is a common issue in patch-clamp recordings, especially when studying ligand-gated ion channels like TRPs. Here are some strategies to address this:

  • Internal Solution Composition: Include ATP and GTP (2-5 mM) in your internal pipette solution to support cellular metabolism and signaling pathways that may be necessary for sustained channel activity.

  • Minimize Recording Time: Plan your voltage protocols to be as efficient as possible to minimize the duration of the recording after whole-cell access is established.

  • Perforated Patch-Clamp: Consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method maintains the integrity of the intracellular environment, which can help prevent the washout of essential signaling molecules and reduce current rundown.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty achieving a high-resistance (>1 GΩ) seal 1. Pipette Tip Issues: The pipette tip may be dirty, irregularly shaped, or too large/small.[6] 2. Cell Health: The cells may be unhealthy or have a poorly maintained membrane. 3. Solution Debris: Particulates in the bath or pipette solution can interfere with seal formation.[7]1. Pipette Fabrication: Use a high-quality puller and consider fire-polishing the pipette tips. Ensure pipettes are stored in a clean, dust-free environment.[6] 2. Cell Culture: Use cells from a healthy, low-passage culture. Ensure optimal culture conditions. 3. Solution Filtration: Filter all solutions (bath and pipette) with a 0.22 µm filter before use.[6]
Unstable baseline current after applying this compound 1. Junction Potential: Changes in the ionic composition of the bath solution upon drug application can alter the liquid junction potential.[4] 2. Compound Precipitation: The compound may be precipitating out of solution at the working concentration. 3. Redox Effects: Some compounds can react with Ag/AgCl electrodes, causing voltage offsets.[8]1. Re-zero Baseline: After the new solution has fully exchanged, re-zero the amplifier baseline.[4] 2. Check Solubility: Visually inspect the solution for any signs of precipitation. Consider lowering the final concentration or using a different solubilizing agent. 3. Agar Bridge: Use an agar bridge for the reference electrode to isolate it from the bath solution.
Large, unclamped currents upon this compound application 1. High Channel Expression: The cells may have a very high density of the target TRPV channels, leading to currents that are too large for the amplifier to control. 2. Series Resistance Error: High series resistance can lead to significant voltage errors, especially with large currents.[5]1. Lower Expression: If using a heterologous system, consider transfecting with less cDNA to reduce channel expression. 2. Series Resistance Compensation: Use the series resistance compensation feature of your amplifier and compensate for at least 70-80% of the series resistance. Monitor the series resistance throughout the experiment and discard recordings where it changes significantly.
Noisy recordings 1. Grounding Issues: Improper grounding of the setup is a common source of electrical noise.[9] 2. External Interference: Nearby electrical equipment can introduce noise. 3. Pipette Capacitance: High pipette capacitance can increase noise.[6]1. Check Grounding: Ensure all components of the rig are properly grounded to a common point. Check for ground loops.[9] 2. Isolate Setup: Turn off any unnecessary nearby equipment. Use a Faraday cage to shield the setup.[6] 3. Coat Pipettes: Coat the pipette with a hydrophobic substance like Sylgard to reduce capacitance.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for the activation of TRPV channels by this compound and the related compound, Bisandrographolide A.

CompoundTarget ChannelReported Value (Kd or EC50)Reference
This compoundTRPV1Kd = 289 µM[1]
This compoundTRPV3Kd = 341 µM[1]
Bisandrographolide ATRPV4EC50 = 790-950 nM[2][3]

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings of this compound-Evoked Currents

This protocol is designed for recording currents from cells expressing TRPV1 or TRPV3 channels.

  • Cell Preparation:

    • Culture cells (e.g., HEK293T transfected with the channel of interest) on glass coverslips.

    • Use cells for recording 24-48 hours after transfection.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution immediately before use.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Upon contacting the cell, release the positive pressure to form a GΩ seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline recording for 1-2 minutes.

    • Apply the external solution containing the desired concentration of this compound via a perfusion system.

    • Record the evoked currents using a suitable voltage protocol (e.g., a voltage ramp from -100 mV to +100 mV over 200 ms, applied every 5 seconds).

    • Wash out the compound to observe any reversal of the effect.

Visualizations

Signaling Pathway of TRPV Channel Activation by this compound

TRPV_Activation cluster_membrane Cell Membrane TRPV TRPV1 / TRPV3 Channel Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPV->Ion_Influx Opens Pore Bisandrographolide_C This compound Bisandrographolide_C->TRPV Binds and Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response

Caption: Activation of TRPV1/3 channels by this compound.

Troubleshooting Workflow for Patch-Clamp Recordings

Troubleshooting_Workflow Start Start Experiment Seal Attempt to Form GΩ Seal Start->Seal Seal_Success Seal > 1 GΩ? Seal->Seal_Success Troubleshoot_Seal Troubleshoot Seal Formation (Pipette, Cell Health, Solutions) Seal_Success->Troubleshoot_Seal No Whole_Cell Achieve Whole-Cell Configuration Seal_Success->Whole_Cell Yes Troubleshoot_Seal->Seal Stable_Baseline Stable Baseline? Whole_Cell->Stable_Baseline Troubleshoot_Baseline Troubleshoot Baseline (Grounding, Junction Potential) Stable_Baseline->Troubleshoot_Baseline No Apply_Compound Apply this compound Stable_Baseline->Apply_Compound Yes Troubleshoot_Baseline->Whole_Cell Observe_Response Response Observed? Apply_Compound->Observe_Response Troubleshoot_No_Response Troubleshoot No Response (Concentration, Cell Expression) Observe_Response->Troubleshoot_No_Response No Stable_Recording Recording Stable? Observe_Response->Stable_Recording Yes Troubleshoot_No_Response->Apply_Compound Analyze_Data Analyze Data Stable_Recording->Analyze_Data Yes Troubleshoot_Rundown Troubleshoot Rundown (Internal Solution, Perforated Patch) Stable_Recording->Troubleshoot_Rundown No Troubleshoot_Rundown->Apply_Compound

Caption: A logical workflow for troubleshooting common patch-clamp issues.

References

Minimizing off-target effects of Bisandrographolide C in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Bisandrographolide C in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is known to activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1] It has also been shown to bind to the tetraspanin CD81 and suppress its function.[2]

Q2: What are the potential off-target effects of this compound?

A2: A comprehensive off-target profile for this compound has not been extensively published. However, based on the activity of structurally related diterpenoid lactones from Andrographis paniculata, potential off-target pathways may include:

  • Other TRP Channels: A related compound, Bisandrographolide A, activates TRPV4 channels, suggesting that this compound could have effects on other members of the TRP channel family.[3]

  • NF-κB Signaling: Andrographolide, a major diterpenoid from the same plant, is a known inhibitor of the NF-κB pathway.[4][5][6][7] It is plausible that this compound could also modulate this critical inflammatory pathway.

  • Wnt/β-catenin Signaling: Andrographolide and its analogues have been shown to suppress the Wnt/β-catenin signaling pathway in cancer cells.[8][9][10]

Researchers should consider these potential off-target pathways when designing experiments and interpreting data.

Q3: What are the first steps I should take to minimize off-target effects in my experimental design?

A3: To proactively minimize off-target effects, you should:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.

  • Incorporate Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed phenotype is not due to the chemical scaffold. If available, a compound with a distinct mechanism of action for the same target can serve as a positive control.

  • Optimize Treatment Duration: Use the shortest exposure time necessary to observe the on-target effect to reduce the chances of activating downstream off-target signaling cascades.

Q4: How can I determine if my observed experimental results are due to off-target effects?

A4: A multi-pronged approach is recommended:

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., TRPV1, TRPV3, or CD81). If the experimental phenotype persists in the absence of the primary target, it is likely due to an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells. A lack of thermal stabilization of the intended target upon this compound treatment might suggest that the observed effects are downstream of an off-target interaction.

  • Phenotypic Screening in Different Cell Lines: The expression levels of on-target and potential off-target proteins can vary between cell lines. Observing a consistent phenotype across multiple cell lines with varying expression profiles of the intended target can strengthen the on-target hypothesis.

Q5: What are the best practices for handling and storing this compound to ensure its stability and minimize experimental variability?

A5: Diterpenoid lactones can be susceptible to degradation. To ensure consistency:

  • Storage: Store the solid compound at -20°C or lower.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working dilutions in your experimental media immediately before use. Do not store diluted solutions for extended periods, as the compound's stability in aqueous media at 37°C may be limited.

  • Light Protection: Protect solutions from light to prevent photodegradation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. This information can help in determining appropriate experimental concentrations.

Table 1: Known Binding Affinities of this compound

TargetAssay TypeAffinity (Kd)Reference
TRPV1Not Specified289 µM[1]
TRPV3Not Specified341 µM[1]
CD81Microscale ThermophoresisNot Quantified[2]

Table 2: Cytotoxicity of a Related Diterpenoid, Andrographolide

Cell LineAssayIC50 (24h)IC50 (48h)Reference
MDA-MB-231 (Breast Cancer)MTT51.98 µM30.28 µM[11]
MCF-7 (Breast Cancer)MTT61.11 µM36.9 µM[11]
MCF-10A (Normal Breast Epithelial)MTT137.9 µM106.1 µM[11]

Note: This data is for Andrographolide and should be used as a preliminary guide for estimating the potential cytotoxicity of this compound. It is crucial to perform your own cytotoxicity assays in your specific cell lines.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay (MTT)

Objective: To determine the cytotoxic concentration of this compound in a specific cell line to identify the appropriate concentration range for subsequent experiments that minimizes off-target cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to generate a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100-200 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value. For your experiments, use concentrations well below the IC50 value.

Protocol 2: Assessing Off-Target Effects on NF-κB Signaling via Western Blot

Objective: To investigate whether this compound modulates the NF-κB signaling pathway at concentrations effective for its primary targets.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a known stimulus (e.g., TNF-α or LPS) for a predetermined optimal time (e.g., 30 minutes). Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65 overnight at 4°C. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the results from this compound-treated cells to the stimulated control to determine if there is an inhibitory effect on NF-κB activation.

Visualizations

experimental_workflow cluster_prep 1. Pre-Experiment Preparation cluster_dose 2. Determine Optimal Concentration cluster_exp 3. Main Experiment cluster_validation 4. Validate On-Target Effect cluster_off_target 5. Investigate Potential Off-Targets prep1 Determine this compound Purity and Stability prep2 Prepare Aliquoted Stock Solutions in DMSO prep1->prep2 dose1 Perform Dose-Response Cytotoxicity Assay (e.g., MTT) prep2->dose1 dose2 Identify Non-Toxic Concentration Range dose1->dose2 exp1 Treat Cells with this compound (Lowest Effective Concentration) dose2->exp1 exp2 Include Vehicle and Negative Controls exp1->exp2 val1 Confirm Target Engagement (e.g., CETSA) exp2->val1 val2 Use Genetic Controls (siRNA/CRISPR) val1->val2 off1 Assess Effects on Known Off-Target Pathways (e.g., NF-κB, Wnt) val2->off1 off2 Consider Broad-Panel Screening (e.g., Kinase Profiling) off1->off2

Caption: Workflow for Minimizing and Investigating Off-Target Effects.

signaling_pathway cluster_on_target Known On-Targets cluster_off_target Potential Off-Targets cluster_cellular_effects Cellular Effects bisandro This compound TRPV1 TRPV1 bisandro->TRPV1 Activates TRPV3 TRPV3 bisandro->TRPV3 Activates CD81 CD81 bisandro->CD81 Binds/Inhibits TRPV4 TRPV4 bisandro->TRPV4 Possible Activation NFkB NF-κB Pathway bisandro->NFkB Possible Inhibition Wnt Wnt/β-catenin Pathway bisandro->Wnt Possible Inhibition on_effect Desired Phenotype TRPV1->on_effect TRPV3->on_effect CD81->on_effect off_effect Unintended Phenotype TRPV4->off_effect NFkB->off_effect Wnt->off_effect

Caption: On-Target and Potential Off-Target Pathways of this compound.

troubleshooting_guide start Unexpected Experimental Outcome q1 Is the compound concentration too high? start->q1 a1_yes Perform dose-response and use a lower concentration. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the compound stable under experimental conditions? a1_no->q2 a2_yes Proceed to next check. q2->a2_yes Yes a2_no Prepare fresh solutions, protect from light and heat. q2->a2_no No q3 Are proper controls included? a2_yes->q3 a3_yes Proceed to next check. q3->a3_yes Yes a3_no Include vehicle and negative compound controls. q3->a3_no No q4 Is the effect independent of the primary target? a3_yes->q4 a4_yes Result is likely due to an off-target effect. Investigate potential off-target pathways. q4->a4_yes Yes (via siRNA/CRISPR) a4_no Re-evaluate on-target mechanism and experimental setup. q4->a4_no No

Caption: Troubleshooting Guide for Unexpected Experimental Results.

References

Addressing Bisandrographolide C cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bisandrographolide C cytotoxicity in non-target cells during experimental procedures.

Disclaimer: Publicly available data on the specific cytotoxicity of this compound is limited. This guide is therefore based on the known mechanisms of the parent compound, Andrographolide, and general principles of cell-based assay troubleshooting. The primary reported activities of this compound are the activation of TRPV1 and TRPV3 channels and the binding to CD81 to suppress cancer cell motility[1][2][3]. The cytotoxic effects observed may stem from these or other off-target activities.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity in my non-target/control cell line after treatment with this compound. What are the potential causes?

A1: High cytotoxicity in non-target cells can stem from several factors:

  • Compound Concentration: The concentration range you are using may be too high for your specific non-target cell line. Different cell lines exhibit varying sensitivities.

  • Intrinsic Activity: this compound, like its parent compound Andrographolide, may induce apoptosis or cell cycle arrest through pathways that are active in both target and non-target cells[4][5][6].

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle controls contain the highest concentration of solvent used in your experiments.

  • Compound Purity: Impurities in the compound batch could contribute to unexpected cytotoxicity.

  • Experimental Conditions: Factors such as cell confluence, passage number, and incubation time can all influence results.

Q2: What is the likely mechanism of cytotoxicity for andrographolide-related compounds?

A2: Andrographolide, the parent compound, is known to induce cytotoxicity primarily through the induction of apoptosis. This is often mediated by:

  • Cell Cycle Arrest: It can cause cells to arrest in the G0/G1 or G2/M phase of the cell cycle[6][7].

  • Apoptosis Induction: It triggers programmed cell death by modulating key signaling pathways like PI3K/Akt/mTOR, NF-κB, and affecting the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to caspase activation[4][5][8].

Q3: How do I establish a therapeutic window or selectivity index for this compound?

A3: To determine the therapeutic window, you must calculate the half-maximal inhibitory concentration (IC50) in both your target cancer cell line and your non-target control cell line. The selectivity index (SI) is then calculated as:

  • SI = IC50 (non-target cells) / IC50 (target cells)

A higher SI value (>1) indicates a greater selectivity for the target cells. A comprehensive dose-response curve for each cell line is essential for accurate IC50 determination.

Q4: What are the primary strategies to reduce the off-target cytotoxicity of a compound like this compound?

A4: Key strategies focus on increasing the compound's specificity or reducing its exposure to non-target cells[9][10][11].

  • Targeted Drug Delivery: Encapsulating the compound in delivery systems like liposomes or nanoparticles that are functionalized with ligands (e.g., antibodies, peptides) specific to receptors overexpressed on cancer cells.

  • Structural Modification: Synthesizing derivatives of the compound to improve its selectivity. Studies on Andrographolide show that modifications can enhance cytotoxic potency and selectivity[12][13][14].

  • Combination Therapy: Using the compound at a lower, less toxic concentration in combination with another agent that sensitizes only the target cancer cells.

Troubleshooting Guide

This section provides solutions to common experimental problems.

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density.2. High solvent (e.g., DMSO) concentration.3. Cell line is at a high passage number, leading to genetic drift.4. Compound instability in media.1. Ensure consistent cell counts and seeding density for all assays.2. Keep the final solvent concentration constant across all wells and below a non-toxic threshold (typically <0.5%).3. Use cells from a low-passage stock for all experiments.4. Prepare fresh dilutions of the compound from a stock solution for each experiment.
No clear dose-response relationship observed. 1. Concentration range is too narrow or not appropriate.2. Incubation time is too short for a cytotoxic effect to manifest.1. Perform a wider range-finding experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar).2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period.
High cytotoxicity in vehicle control wells. 1. Solvent concentration is too high.2. Contamination of cell culture or reagents.1. Lower the final solvent concentration in all wells.2. Check reagents and cell cultures for contamination (e.g., mycoplasma testing).
Non-target cells are more sensitive than target cancer cells (Selectivity Index < 1). 1. The compound's mechanism of action targets a ubiquitous pathway.2. The non-target cell line has unique sensitivities.1. Investigate the mechanism of cell death (apoptosis vs. necrosis).2. Test a panel of different non-target cell lines to understand the broader cytotoxicity profile.3. Consider mitigation strategies like targeted delivery systems[9][11].

Quantitative Data Summary

Specific IC50 values for this compound are not widely reported. The following table summarizes published IC50 values for the parent compound, Andrographolide , to provide a general reference for its cytotoxic potential across various cell lines.

Cell LineCell TypeIncubation TimeIC50 (µM)
Cancer Cell Lines
MDA-MB-231Breast Cancer48h30.28[15]
MCF-7Breast Cancer48h36.9[15]
HCT-116Colon CancerNot Specified~0.85 (for a derivative)[14]
DBTRG-05MGGlioblastoma72h13.95[6]
KBOral CancerNot Specified~226 (106.2 µg/ml)[7]
Non-Target Cell Lines
MCF-10ANormal Breast EpithelialNot Specified>80% viability at effective concentrations[15]
VERONormal Kidney EpithelialNot SpecifiedShowed no toxicity in one study with derivatives[14]
SVGp12Normal Glial Cells72hHigher LC50 than DBTRG-05MG cells[6]

Experimental Protocols

Protocol 1: Determining IC50 via MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Target and non-target cell lines

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a determined duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis via Annexin V/PI Staining

This flow cytometry assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cell populations

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to the cell suspension.

  • Data Acquisition: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G start High Non-Target Cytotoxicity Observed check_purity Verify Compound Purity and Identity start->check_purity check_solvent Run Vehicle Control (Max Solvent Conc.) start->check_solvent dose_response Perform Broad Dose-Response (Target vs. Non-Target Cells) check_purity->dose_response check_solvent->dose_response calc_si Calculate Selectivity Index (SI) dose_response->calc_si si_high SI > 1 (Proceed with Target) calc_si->si_high Acceptable Selectivity si_low SI <= 1 (Mitigation Required) calc_si->si_low Poor Selectivity optimize Optimize Dose and Incubation Time si_high->optimize mitigate Evaluate Mitigation Strategies: - Targeted Delivery - Structural Analogs - Combination Therapy si_low->mitigate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G compound Andrographolide-like Compound stress Cellular Stress compound->stress pi3k Inhibition of PI3K/Akt Pathway compound->pi3k bcl2_fam Bax (pro-apoptotic) ↑ Bcl-2 (anti-apoptotic) ↓ stress->bcl2_fam pi3k->bcl2_fam mito Mitochondrial Outer Membrane Permeabilization bcl2_fam->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway often induced by Andrographolide.

G step1 Step 1: Baseline Cytotoxicity Assay (e.g., MTT) step2 Step 2: Determine IC50 (Target vs. Non-Target) step1->step2 step3 Step 3: Mechanistic Assay (e.g., Annexin V/PI) step2->step3 step4 Step 4: Develop & Test Mitigation Strategy (e.g., Liposomal Formulation) step3->step4 step5 Step 5: Re-evaluate IC50 and Selectivity Index step4->step5

Caption: Experimental workflow for cytotoxicity assessment and mitigation.

References

Protocol for assessing the purity of Bisandrographolide C samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bisandrographolide C. Our aim is to offer practical solutions to common experimental challenges encountered during purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for determining the purity of a this compound sample?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for routine purity assessment of this compound.[1][2][3] For more comprehensive analysis, including identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended due to its high sensitivity and ability to provide molecular weight information.[4][5][6][7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also a powerful tool for accurate quantification and purity determination without the need for a reference standard of the impurities.[8][9]

Q2: What purity level should I expect for a high-quality this compound reference standard?

A2: High-purity this compound and related diterpenoids from Andrographis paniculata are commercially available with purities typically exceeding 99%.[1][4] The exact purity will be stated on the certificate of analysis provided by the supplier.

Q3: How should I prepare a this compound sample for HPLC analysis?

A3: Accurately weigh the this compound sample and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[10][11] It is crucial to ensure the sample is fully dissolved. Sonication may be used to aid dissolution. To prevent blockage of the HPLC system, filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[11] Whenever possible, the sample should be dissolved in the mobile phase to avoid peak distortion.[12]

Q4: How should I store this compound samples to ensure stability?

A4: this compound, like many natural products, should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at -20°C. Solutions should be freshly prepared for analysis. If storage of solutions is necessary, they should be kept at 2-8°C for a short period, and their stability should be verified.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Q5: Why am I seeing peak fronting or tailing in my this compound HPLC chromatogram?

A5: Peak asymmetry can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[13]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase whenever possible.[12]

  • Column Contamination or Degradation: The column may have adsorbed impurities from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the column.[14][15]

  • Secondary Interactions: Residual silanols on the silica-based C18 column can interact with the analyte, causing peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress these interactions.[15][16]

Q6: My this compound peak has poor resolution from adjacent impurity peaks. How can I improve this?

A6: Poor resolution can be addressed by optimizing the chromatographic conditions:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate closely eluting peaks. A shallow gradient around the elution time of this compound can be particularly effective.[1][4]

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.[14]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.[13]

  • Column Choice: Ensure you are using a high-efficiency column with a suitable particle size (e.g., <5 µm). If resolution is still an issue, consider a column with a different stationary phase chemistry.[14]

Q7: I am observing a drifting baseline in my chromatogram. What could be the cause?

A7: A drifting baseline is often indicative of one of the following issues:

  • Column Not Equilibrated: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient elution.[13]

  • Mobile Phase Issues: The mobile phase may be improperly mixed, or one of the components may be slowly evaporating. Using a mobile phase from a single bottle or ensuring proper mixing can help. Contamination in the mobile phase can also cause drift.[12]

  • Temperature Fluctuations: Poor temperature control of the column can lead to baseline drift. Using a column oven is highly recommended.[13]

  • Detector Lamp Failure: An aging detector lamp can cause a drifting baseline. Check the lamp's energy output.[13]

Q8: The retention time for my this compound peak is inconsistent between injections. Why is this happening?

A8: Retention time shifts can compromise the reliability of your results. The common causes include:

  • Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates. Degas the mobile phase and purge the pump.[13][14]

  • Leaky System: Check all fittings for leaks, as this can cause pressure fluctuations and affect the flow rate.[14]

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[13]

  • Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can cause retention time shifts.[13]

Quantitative Data and Experimental Protocols

Table 1: Example HPLC Methods for Analysis of this compound and Related Compounds
ParameterMethod 1Method 2Method 3
Column Altima RP C18[1][4]Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm)[16][17]Phenomenex C18[10]
Mobile Phase A: Water, B: Methanol (Gradient)[1][4]Methanol:Water (53:47, v/v) (Isocratic)[17]A: 0.02 M KH2PO4 (pH 3.0), B: Acetonitrile (50:50, v/v)[10]
Flow Rate 1.0 mL/min[1][4]0.3 mL/min[16]1.5 mL/min[10]
Detection UV/ELSD[1][4]UV at 223 nm[17]PDA at 240 nm[10]
Column Temp. Not specified25°C[17]35°C[10]
Protocol 1: HPLC-UV Purity Assessment of this compound

This protocol provides a general procedure for determining the purity of a this compound sample using HPLC with UV detection.

1. Materials and Reagents

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Reference standard of this compound (if available, for peak identification)

  • 0.22 µm syringe filters

2. Sample Preparation

  • Accurately weigh approximately 1.0 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of methanol in a clean vial to achieve a concentration of 1 mg/mL.

  • Vortex or sonicate the vial to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and methanol (B) can be used. For example, start with 20% B, increase to 100% B over 45 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 223 nm.[17][18]

4. Data Analysis

  • Run the prepared sample on the HPLC system.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: LC-MS Analysis for Impurity Identification

This protocol outlines a general approach for identifying potential impurities in a this compound sample.

1. Sample Preparation

  • Prepare the sample as described in Protocol 1, typically at a lower concentration (e.g., 10-100 µg/mL) suitable for MS detection.

2. LC-MS Conditions

  • LC System: Use an LC system with conditions similar to those in Protocol 1 to achieve chromatographic separation.

  • Mass Spectrometer: Couple the LC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes should be tested to determine the optimal ionization for this compound and its potential impurities.[4][7]

  • Mass Range: Scan a mass range appropriate for this compound (exact mass ~450.25 g/mol for the [M+H2O-H] adduct) and its expected degradation products or related compounds.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC).

  • Extract the mass spectra for the main this compound peak and any impurity peaks.

  • Use the accurate mass measurements to propose elemental formulas for the impurities.

  • If using a tandem mass spectrometer (MS/MS), fragment the parent ions of the impurities to obtain structural information. This can help in identifying the impurities by comparing fragmentation patterns with known related compounds.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample This compound Sample Weigh Accurately Weigh Sample->Weigh Dissolve Dissolve in Solvent (e.g., Methanol) Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC Analysis Filter->HPLC Primary Method LCMS LC-MS Analysis Filter->LCMS Impurity ID qNMR qNMR Analysis Filter->qNMR Orthogonal Method Integrate Integrate Peaks HPLC->Integrate ImpurityID Identify Impurities LCMS->ImpurityID PurityCalc Calculate Purity (%) qNMR->PurityCalc Integrate->PurityCalc Report Generate Report PurityCalc->Report ImpurityID->Report

Caption: Workflow for the purity assessment of this compound samples.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Drift? Start->Retention Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No Silanol Adjust Mobile Phase pH Tailing->Silanol Yes ColumnDamage Flush/Replace Column Tailing->ColumnDamage No Solvent Check Injection Solvent Fronting->Solvent No Overload Dilute Sample Fronting->Overload Yes Pump Check Pump & Degas Retention->Pump Yes Leaks Check for Leaks Pump->Leaks Equilibrate Increase Equilibration Leaks->Equilibrate

References

Technical Support Center: Overcoming Resistance to Diterpenoid Lactones in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on resistance to Bisandrographolide C in cancer cell lines is limited. This guide leverages the more extensive research available on the structurally related compound, Andrographolide , as a proxy. The mechanisms and troubleshooting strategies outlined below for Andrographolide may provide a valuable starting point for researchers encountering resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound/Andrographolide. What are the potential mechanisms of resistance?

A1: Resistance to Andrographolide, and potentially this compound, can arise from various molecular alterations within the cancer cells. Key mechanisms include:

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of the drug. The NF-κB and PI3K/Akt/mTOR pathways are common culprits.[1][2][3]

  • Alterations in Apoptotic Machinery: Resistance can develop through the downregulation of pro-apoptotic proteins (e.g., Bax) or the upregulation of anti-apoptotic proteins (e.g., Bcl-2).[4]

  • Drug Efflux and Metabolism: While less documented for Andrographolide, cancer cells can develop resistance to chemotherapeutics by increasing the expression of drug efflux pumps that actively remove the compound from the cell.

  • Target Protein Modification: In some cases, the direct molecular target of the drug may be altered, reducing binding affinity. For instance, this compound has been shown to bind to CD81 in esophageal cancer cells, and modifications in this protein could potentially lead to resistance.[5][6]

Q2: How can I experimentally verify the mechanism of resistance in my cell line?

A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Signaling Pathway Analysis: Use techniques like Western Blotting or Phospho-Kinase Arrays to assess the activation status of key survival pathways (e.g., p-Akt, p-NF-κB) in your resistant cells compared to sensitive parental cells, both with and without drug treatment.

  • Apoptosis Profiling: Employ assays such as Annexin V/PI staining followed by flow cytometry, or measure the expression levels of key apoptotic proteins (Bax, Bcl-2, caspases) via Western Blot or qPCR.

  • Gene Expression Analysis: Perform RNA sequencing or microarray analysis to identify differentially expressed genes between sensitive and resistant cell lines, which may reveal novel resistance pathways.

Q3: What strategies can I employ to overcome resistance to this compound/Andrographolide?

A3: Several strategies have proven effective in overcoming Andrographolide resistance, which may be applicable to this compound:

  • Combination Therapy: This is a highly effective approach. Combining Andrographolide with conventional chemotherapeutics (e.g., 5-fluorouracil, cisplatin, doxorubicin) or targeted inhibitors can have synergistic effects.[1][7]

  • Targeting Resistance Pathways: If a specific resistance pathway is identified (e.g., activated Akt signaling), co-treatment with an inhibitor of that pathway can re-sensitize the cells to the drug.

  • Modulating Apoptosis: Strategies to enhance the apoptotic response, such as co-administration of agents that upregulate pro-apoptotic proteins or inhibit anti-apoptotic proteins, can be beneficial. Andrographolide itself has been shown to re-sensitize resistant cancer cells to TRAIL-induced apoptosis by up-regulating death receptor 4 (DR4).[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of drug efficacy over time Development of acquired resistance.1. Perform dose-response curves to quantify the shift in IC50. 2. Analyze molecular markers of resistance (e.g., p-Akt, NF-κB). 3. Consider combination therapy with a synergistic agent.
High IC50 value in a new cell line Intrinsic resistance.1. Investigate the baseline expression of pro-survival and apoptotic proteins. 2. Screen for combination therapies that may lower the required dose.
Inconsistent results between experiments Experimental variability.1. Ensure consistent cell passage number and confluency. 2. Prepare fresh drug dilutions for each experiment. 3. Standardize incubation times and other experimental parameters.

Quantitative Data Summary

Table 1: Synergistic Effects of Andrographolide in Combination Therapy

Cancer Cell Line Combination Agent Observed Effect Reference
Multidrug-resistant cancer cells5-fluorouracil (5-FU), Adriamycin, CisplatinIncreased apoptosis rate[1]
Human carcinoma HCC cells5-fluorouracil (5-FU)Synergistic apoptosis[1]
5-FU-resistant colorectal cancer cells (HCT116/5-FUR)5-fluorouracil (5-FU)Re-sensitization to 5-FU cytotoxicity[8]
Pancreatic cancer cells (AsPC-1 xenografts)GemcitabineSynergistic tumor regression[9]

Table 2: IC50 Values of Andrographolide in Breast Cancer Cell Lines

Cell Line IC50 (µM) Reference
MDA-MB-231~20[10]
BT-549>20[10]
MCF-7>20[10]
MDA-MB-361>20[10]
T47D>20[10]

Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with this compound/Andrographolide at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT or CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound/Andrographolide, alone or in combination with another agent, for 24-72 hours.

  • Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: For MTT, solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. For CCK-8, measure absorbance at 450 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Andrographolide_Resistance_Pathways cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NF_kB NF-κB NF_kB->Cell_Survival Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl_2 Bcl-2 Bcl_2->Mitochondrion inhibits Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Andrographolide Andrographolide Andrographolide->PI3K inhibits Andrographolide->Akt inhibits Andrographolide->NF_kB inhibits Andrographolide->Bax stabilizes

Caption: Key signaling pathways involved in Andrographolide action and resistance.

Troubleshooting_Workflow Start Reduced Drug Sensitivity Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Hypothesize_Mechanism Hypothesize Mechanism (e.g., Pathway Activation) Confirm_Resistance->Hypothesize_Mechanism Test_Hypothesis Test Hypothesis (e.g., Western Blot for p-Akt) Hypothesize_Mechanism->Test_Hypothesis Mechanism_Identified Mechanism Identified? Test_Hypothesis->Mechanism_Identified Combination_Therapy Implement Combination Therapy (e.g., with Pathway Inhibitor) Mechanism_Identified->Combination_Therapy Yes Re-evaluate Re-evaluate Mechanism (e.g., Apoptosis Profile) Mechanism_Identified->Re-evaluate No Evaluate_Synergy Evaluate Synergy (Combination Index) Combination_Therapy->Evaluate_Synergy Success Sensitivity Restored Evaluate_Synergy->Success Re-evaluate->Test_Hypothesis

Caption: A logical workflow for troubleshooting resistance to diterpenoid lactones.

References

Technical Support Center: Enhancing the Bioavailability of Bisandrographolide C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Bisandrographolide C. Given the limited direct experimental data on the bioavailability of this compound, this guide leverages its known physicochemical properties and draws upon established strategies for the related, well-studied compound, Andrographolide. All proposed methods will require experimental validation for this compound.

I. Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in developing an effective in vivo delivery strategy. Its large size and high lipophilicity present significant challenges to oral absorption.

PropertyValueImplication for Bioavailability
Molecular Weight 664.9 g/mol [1]High molecular weight can limit passive diffusion across the intestinal epithelium.
XLogP3 6.1[1]High lipophilicity indicates poor aqueous solubility, a major barrier to dissolution and absorption.
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]Lack of aqueous solubility is a primary challenge for oral and parenteral formulations.

II. Frequently Asked Questions (FAQs)

Q1: What are the main barriers to achieving good in vivo bioavailability with this compound?

A1: The primary barriers are its:

  • Poor Aqueous Solubility: Due to its high lipophilicity (XLogP3 of 6.1), this compound is unlikely to dissolve sufficiently in the gastrointestinal fluids for absorption.[1]

  • High Molecular Weight: At 664.9 g/mol , its large size may hinder efficient transport across the intestinal membrane.[1]

  • Potential for Rapid Metabolism and Efflux: Like its monomer, Andrographolide, this compound may be subject to first-pass metabolism in the liver and efflux back into the intestinal lumen by transporters like P-glycoprotein. While not directly studied for this compound, this is a common fate for similar compounds.

Q2: Can I simply dissolve this compound in an organic solvent like DMSO for my in vivo study?

A2: While this compound is soluble in DMSO, this approach is generally not recommended for oral administration in in vivo studies due to potential toxicity and the likelihood of the compound precipitating out of solution upon contact with the aqueous environment of the gastrointestinal tract. For parenteral routes, the concentration of DMSO must be carefully controlled to avoid toxicity. For preliminary studies, a co-solvent system (e.g., DMSO, PEG 400, and saline) may be considered, but this should be optimized and tested for precipitation and toxicity.

Q3: Are there any successful examples of in vivo administration of this compound?

A3: One study on esophageal cancer in a mouse model utilized a water extract of Andrographis paniculata, which contains this compound.[3] The extract demonstrated anti-metastatic activity, implying that some level of systemic absorption of the active components, including this compound, was achieved.[3] However, the specific formulation and the contribution of other compounds in the extract to the overall bioavailability are not detailed.[3] This suggests that complex formulations or the presence of other phytochemicals may play a role in its absorption.

III. Troubleshooting Guide for In Vivo Studies

This guide provides potential solutions to common problems encountered during the formulation and administration of this compound for in vivo experiments.

Problem 1: Poor Compound Solubility in Aqueous Media

Cause: High lipophilicity of this compound.

Solutions:

  • Lipid-Based Formulations: These are often effective for highly lipophilic compounds.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. This increases the surface area for absorption.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.

  • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers (e.g., PLGA) can improve solubility and provide controlled release.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Problem 2: Low and Variable Oral Absorption

Cause: Poor permeability, potential for P-glycoprotein efflux, and pre-systemic metabolism.

Solutions:

  • Co-administration with a Bioenhancer: Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and P-glycoprotein, thereby increasing the absorption of co-administered drugs. This has been shown to be effective for Andrographolide.

  • Formulation with Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.

  • Mucoadhesive Formulations: These formulations adhere to the intestinal mucosa, increasing the residence time of the drug at the absorption site and potentially improving uptake.

IV. Experimental Protocols & Methodologies

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is a starting point and should be optimized for this compound.

  • Screening of Excipients:

    • Oils: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to dissolve this compound.

    • Surfactants: Screen surfactants (e.g., Cremophor RH 40, Tween 80) for their ability to emulsify the selected oil phase.

    • Co-solvents: Screen co-solvents (e.g., Transcutol HP, Labrasol) for their ability to improve drug solubility and the emulsifying properties of the surfactant.

  • Formulation Development:

    • Prepare various ratios of oil, surfactant, and co-solvent.

    • Add an excess amount of this compound to each formulation and shake for 48 hours at room temperature.

    • Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Characterization:

    • Emulsification Study: Dilute the SEDDS formulation with water (1:100) and observe the time it takes to form an emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred for better absorption.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

  • Dosing:

    • Administer the optimized this compound formulation orally via gavage.

    • Include a control group receiving a simple suspension of this compound (e.g., in 0.5% carboxymethyl cellulose).

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

    • Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the oral bioavailability.

V. Visualizations

Bioavailability_Challenges cluster_compound This compound Properties cluster_barriers Physiological Barriers Prop1 High Molecular Weight Barrier1 Intestinal Epithelium Prop1->Barrier1 Limits Permeation Prop2 High Lipophilicity (Poor Aqueous Solubility) Prop2->Barrier1 Poor Dissolution Barrier2 First-Pass Metabolism (Liver) Barrier1->Barrier2 Absorbed Drug Barrier3 P-glycoprotein Efflux Barrier1->Barrier3 Efflux Systemic_Circulation Low Bioavailability Barrier2->Systemic_Circulation Metabolized Drug Formulation_Strategies cluster_solubility Enhance Solubility & Dissolution cluster_absorption Improve Absorption Problem Poor Bioavailability of this compound Sol1 Lipid-Based Formulations (SEDDS, SLN) Problem->Sol1 Sol2 Polymeric Nanoparticles Problem->Sol2 Sol3 Cyclodextrin Complexation Problem->Sol3 Abs1 Co-administration with Bioenhancers (e.g., Piperine) Problem->Abs1 Abs2 Use of Permeation Enhancers Problem->Abs2 Abs3 Mucoadhesive Formulations Problem->Abs3 Enhanced_Bioavailability Enhanced In Vivo Efficacy Sol1->Enhanced_Bioavailability Sol2->Enhanced_Bioavailability Sol3->Enhanced_Bioavailability Abs1->Enhanced_Bioavailability Abs2->Enhanced_Bioavailability Abs3->Enhanced_Bioavailability

References

Technical Support Center: Bisandrographolide C Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using Bisandrographolide C in various experimental settings. Proper controls are critical for interpreting data accurately.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate negative control for experiments involving this compound?

A1: The most crucial and universally required negative control is the vehicle control . This compound is a diterpenoid lactone, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol before being diluted in aqueous media for experiments. The vehicle control consists of treating a set of cells or subjects with the same final concentration of the solvent used to dissolve the this compound, but without the compound itself.[1][2] This is essential to ensure that any observed effects are due to the compound and not the solvent.[1][3]

Q2: Why is a vehicle-only control so important?

A2: Solvents like DMSO, even at low concentrations, can have biological effects. For instance, ethanol has been shown to stimulate the proliferation of certain estrogen receptor-positive cell lines.[4] A vehicle control accounts for these potential effects, allowing researchers to isolate the bioactivity of this compound.[2] Without this control, any observed changes could be mistakenly attributed to the compound when they are actually a side effect of the vehicle.[3]

Q3: Can I use a structurally related but inactive compound as a negative control?

A3: Yes, this is an excellent strategy if such a compound is available. A structurally similar but biologically inactive analog would control for off-target effects related to the chemical scaffold. For the andrographolide family, a relevant example is the principal compound, andrographolide , which was found to be unable to activate or block TRPV4 channels, a known target of the related Bisandrographolide A.[5][6] This makes andrographolide a potential specific negative control for experiments focused on TRPV4 activation by bisandrographolides. However, it's crucial to note that andrographolide itself is highly bioactive in other pathways (e.g., NF-κB), so its use as a negative control is context-dependent.[7][8][9]

Q4: What is the difference between a "negative control" and a "vehicle control"?

A4:

  • Vehicle Control: Specifically controls for the effect of the solvent used to deliver the experimental compound.[1][2] It is a type of negative control.

  • Negative Control (Untreated): A baseline group that receives no treatment at all (e.g., only cell culture media). This shows the normal state of the cells or organism.

  • Negative Control (Inactive Compound): A group treated with a molecule structurally related to the test compound but known to be inactive in the pathway of interest. This helps confirm the specificity of the test compound's action.

Experimental Protocols and Data

General Protocol for a Cell-Based Assay (e.g., Cell Viability)

This protocol outlines the critical control groups for a typical in vitro experiment.

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.[10] Uneven plating is a common source of variability.[10]

  • Preparation of Compounds:

    • Prepare a high-concentration stock solution of this compound in a suitable vehicle (e.g., DMSO).

    • Prepare serial dilutions of this compound in cell culture media.

    • Prepare a parallel set of vehicle control dilutions in media, ensuring the final vehicle concentration matches the highest concentration used for the test compound.

  • Treatment:

    • Untreated Control: Add only fresh media.

    • Vehicle Control: Add the media containing the vehicle at the corresponding final concentration(s).

    • This compound: Add the media containing the desired concentrations of the compound.

    • Positive Control: (Optional but recommended) Add a compound known to induce the expected effect (e.g., a known cytotoxic agent like doxorubicin for a viability assay).[11]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Analysis: Normalize the results. The vehicle control's signal is typically set as the 100% viability baseline against which the effects of this compound are measured.

Expected Outcomes in Key Assays

The following table summarizes the expected qualitative results for control and experimental groups in common assays for diterpenoid lactones, which often target inflammatory pathways like NF-κB.[12][13]

Experimental Group Cell Viability (MTT Assay) NF-κB Reporter Assay (Luminescence) Western Blot (p-p65 Level)
Untreated Control Baseline (Normal Growth)Baseline (Low Signal)Baseline (Low Signal)
Vehicle Control Should be similar to untreatedShould be similar to untreatedShould be similar to untreated
LPS/TNF-α (Inducer) NormalHigh Signal (Activation)High Signal (Activation)
LPS/TNF-α + this compound May decrease if cytotoxicReduced Signal (Inhibition)Reduced Signal (Inhibition)

Troubleshooting Guide

Issue 1: The vehicle control is showing significant toxicity or activity.

  • Possible Cause: The final concentration of the vehicle (e.g., DMSO) is too high. Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[10]

  • Solution:

    • Perform a dose-response experiment for the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.

    • Always aim to use the lowest possible vehicle concentration (typically ≤0.1%).[10]

    • Ensure the vehicle stock is sterile and has not degraded.

Issue 2: Unexpected results or high variability in replicates.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates is a major source of error.[10][14]

    • Solution: Thoroughly mix the cell suspension before and during plating. To avoid "edge effects," consider not using the outermost wells of the plate or filling them with sterile PBS or media.[10][14]

  • Possible Cause 2: Compound Precipitation. this compound may precipitate out of the aqueous media, lowering its effective concentration.[10]

    • Solution: Visually inspect the media after adding the compound. If precipitation is observed, consider using a different solvent or adding a non-toxic surfactant.

  • Possible Cause 3: Cell Culture Conditions. Variations in temperature, CO2, passage number, or contamination can all lead to inconsistent results.[10][15][16]

    • Solution: Use cells within a consistent passage number range, regularly test for mycoplasma contamination, and ensure your incubator is properly calibrated.[10]

Issue 3: High background or non-specific bands in a Western blot.

  • Possible Cause 1: Insufficient Blocking. The blocking step prevents non-specific antibody binding.[17][18]

    • Solution: Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA or non-fat milk). Add a mild detergent like Tween-20 to the blocking and wash buffers.[19][20] Note: For phosphoprotein detection, use BSA instead of milk, as milk contains phosphoproteins that can increase background.[19][21]

  • Possible Cause 2: Antibody Concentration Too High. Excessive primary or secondary antibody can lead to non-specific binding.[17][20][21]

    • Solution: Titrate your antibodies to find the optimal concentration. Perform a control experiment with only the secondary antibody to check for non-specific binding.[17][19]

  • Possible Cause 3: Inadequate Washing. Unbound antibodies must be thoroughly washed away.[18][20]

    • Solution: Increase the number and duration of wash steps. Ensure you use a sufficient volume of wash buffer with gentle agitation.[20]

Visual Guides (Diagrams)

G cluster_0 Experimental Groups cluster_1 Comparison Logic Untreated Untreated (Cells + Media) Vehicle Vehicle Control (Cells + Media + Solvent) A Baseline Activity Untreated->A Defines Test This compound (Cells + Media + Solvent + Compound) B Effect of Solvent Vehicle->B Isolates Positive Positive Control (e.g., known activator/inhibitor) C Specific Effect of Compound Test->C Measures (vs. Vehicle) D Assay Validity Positive->D Confirms

Caption: Workflow for designing a controlled in vitro experiment.

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription Initiates BisC This compound BisC->IKK Inhibits Vehicle Vehicle Control (e.g., DMSO) Vehicle->IKK No Effect

Caption: Simplified NF-κB signaling pathway showing inhibition points.

G Start Unexpected Activity in Vehicle Control? CheckConc Is final solvent conc. > 0.1%? Start->CheckConc Toxicity Potential Solvent Toxicity CheckConc->Toxicity Yes CheckStock Is solvent stock old or contaminated? CheckConc->CheckStock No LowerConc Action: Lower solvent conc. and re-test. Toxicity->LowerConc Contamination Potential Contamination CheckStock->Contamination Yes CellLine Is the cell line known to be highly sensitive? CheckStock->CellLine No NewStock Action: Prepare fresh solvent stock from a reliable source. Contamination->NewStock Sensitive Inherent Cell Sensitivity CellLine->Sensitive Yes OK No obvious issue found. Consider other variables. CellLine->OK No Literature Action: Check literature for solvent sensitivity of the cell line. Sensitive->Literature

Caption: Troubleshooting flowchart for vehicle control issues.

References

Validation & Comparative

A Comparative Analysis of Andrographolide and Bisandrographolide C on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the anticancer properties of two key diterpenoids from Andrographis paniculata, supported by experimental data and mechanistic insights.

Introduction

Andrographolide and its analogue, Bisandrographolide C, are natural diterpenoid lactones isolated from the medicinal plant Andrographis paniculata. This plant has been a staple in traditional Asian medicine for centuries, valued for its wide range of therapeutic properties, including anti-inflammatory and anti-viral effects.[1][2] In recent years, andrographolide has garnered significant attention in the field of oncology for its potent anticancer activities, demonstrated across a variety of cancer cell lines.[1] It is known to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.[3] In contrast, research specifically detailing the anticancer effects of this compound is less extensive. However, emerging evidence suggests it may also possess valuable anticancer properties, particularly in inhibiting cancer cell metastasis. This guide provides a comparative overview of the current experimental data on the effects of these two compounds on cancer cells.

Quantitative Data Comparison

The available scientific literature provides a wealth of quantitative data on the anticancer effects of andrographolide. In contrast, specific quantitative data for this compound, such as IC50 values and detailed apoptosis or cell cycle analysis, is not yet widely available. The following tables summarize the well-documented effects of andrographolide.

Table 1: Cytotoxicity of Andrographolide (IC50 Values) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
Breast Cancer
MCF-7Breast Adenocarcinoma32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-231Breast Adenocarcinoma51.9824
30.2848
30.56 ± 0.0372
Melanoma
A375Malignant Melanoma12.0748
C8161Malignant Melanoma10.9248
Glioblastoma
DBTRG-05MGGlioblastoma13.9572
Oral Cancer
KBOral Epidermoid Carcinoma106.2 (µg/ml)24
Colon Cancer
HT-29Colorectal AdenocarcinomaDose-dependent24, 48, 72

Data compiled from multiple sources.[4][5][6][7][8][9][10]

Table 2: Effects of Andrographolide on Apoptosis in Cancer Cells

Apoptosis is a form of programmed cell death that is essential for eliminating cancerous cells.

Cancer Cell LineEffect on ApoptosisKey Molecular Changes
MDA-MB-231 Increased percentage of apoptotic cells (early and late stages)- Increased expression of pro-apoptotic proteins Bax and Apaf-1.[6] - Decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[6] - Activation of caspases-3 and -9.[6]
TD-47 (Breast) Time and concentration-dependent increase in apoptotic cells- Increased expression of p53, Bax, and caspase-3.[3] - Decreased expression of Bcl-2.[3]
DBTRG-05MG Induction of apoptosis following cell cycle arrest- Upregulation of p53 and c-Myc.[7][11]
Various Triggers extrinsic and intrinsic apoptotic pathways- Activation of caspase 8, cleavage of Bid, and subsequent mitochondrial participation.[12]
Table 3: Effects of Andrographolide on Cell Cycle Progression

Cell cycle arrest is a crucial mechanism to prevent the proliferation of cancer cells.

Cancer Cell LineEffect on Cell CycleKey Molecular Changes
MDA-MB-231 G2/M phase arrest-
DBTRG-05MG G2/M phase arrest-
Melanoma (A375, C8161) G2/M phase arrest- Associated with activation of JNK and p38 signaling pathways.[13]
HT-29 (Colon) G2/M arrest at lower doses, G0/G1 arrest at higher doses-
RAFLS (Synoviocytes) G0/G1 phase arrest- Increased expression of p21 and p27.[14] - Reduced expression of cyclin-dependent kinase 4 (CDK4).[14]

Signaling Pathways and Mechanisms of Action

Andrographolide: A Multi-Target Agent

Andrographolide exerts its anticancer effects by modulating a complex network of intracellular signaling pathways.[15] Its ability to interfere with multiple key pathways contributes to its broad efficacy against different types of cancer.

  • Inhibition of Pro-Survival Pathways: Andrographolide is a well-documented inhibitor of several pathways that cancer cells rely on for growth and survival, including:

    • NF-κB Pathway: By inhibiting the activation of NF-κB, andrographolide can suppress the expression of genes involved in inflammation, cell proliferation, and survival.[16]

    • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Andrographolide has been shown to inhibit this pathway, leading to reduced cancer cell viability.[8][17]

    • JAK/STAT Pathway: This pathway is often constitutively active in cancer and promotes cell proliferation and survival. Andrographolide can inhibit the phosphorylation of key proteins in this pathway, such as STAT3.[17]

    • MAPK Pathway: Andrographolide can modulate components of the MAPK pathway, such as ERK, which are involved in cell proliferation and differentiation.[18]

  • Induction of Apoptosis: Andrographolide promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activates executioner caspases.[3][12]

  • Cell Cycle Arrest: It can halt the cell cycle at various phases, most commonly the G2/M or G0/G1 phase, thereby preventing cancer cells from dividing and proliferating.[7][13][14]

Andrographolide_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptors Receptors (e.g., EGFR, VEGFR) Growth_Factors->Receptors PI3K PI3K Receptors->PI3K IKK IKK Receptors->IKK JAK JAK Receptors->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB NFkB->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression Andrographolide Andrographolide Andrographolide->PI3K Andrographolide->Akt Andrographolide->mTOR Andrographolide->IKK Andrographolide->NFkB Andrographolide->JAK Andrographolide->STAT3

Andrographolide inhibits multiple pro-survival signaling pathways.
This compound: A Potential Anti-Metastatic Agent

While extensive data on this compound is limited, a key study has identified a specific molecular target that distinguishes its mechanism from the broader effects of andrographolide.

  • Targeting CD81: Research has shown that this compound, along with andrographolide and Bisandrographolide A, can bind to the tetraspanin CD81. High expression of CD81 has been linked to a greater risk of metastasis in esophageal cancer. By binding to and suppressing the function of CD81, this compound may inhibit the motility and metastatic potential of cancer cells. This suggests a more targeted anti-metastatic role for this compound.

Bisandrographolide_C_Pathway Bisandrographolide_C Bisandrographolide_C CD81 CD81 (Tetraspanin) Bisandrographolide_C->CD81 Binds & Inhibits Cell_Motility Cancer Cell Motility & Metastasis CD81->Cell_Motility Promotes

This compound inhibits cancer cell motility via CD81.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of compounds like andrographolide and this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.[13]

    • Treatment: Cells are treated with various concentrations of the test compound (e.g., andrographolide) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).[13]

    • MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/ml) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[13]

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Protocol:

    • Cell Treatment: Cells are treated with the test compound for a specified time.

    • Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method measures the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

  • Protocol:

    • Cell Treatment: Cells are treated with the test compound for the desired duration.

    • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the membranes.

    • Staining: Fixed cells are washed and then treated with RNase A to remove RNA. They are then stained with a PI solution.

    • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting data is analyzed to generate a histogram showing the percentage of cells in each phase of the cell cycle.[7]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Assays cluster_analysis Data Analysis A Cancer Cell Culture B Seed Cells in Plates A->B C Treat with Compound (Andrographolide or this compound) + Control B->C D Incubate (e.g., 24-72h) C->D E1 MTT Assay D->E1 E2 Annexin V / PI Staining D->E2 E3 Cell Cycle Staining D->E3 F1 Measure Absorbance (Plate Reader) E1->F1 F2 Analyze Populations (Flow Cytometer) E2->F2 E3->F2 G1 Calculate IC50 F1->G1 G2 Quantify Apoptosis F2->G2 G3 Determine Cell Cycle Distribution F2->G3

A typical workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

The comparison between andrographolide and this compound reveals a significant knowledge gap in the scientific literature. Andrographolide is a well-characterized anticancer agent with a broad, multi-targeted mechanism of action. It effectively induces cytotoxicity, apoptosis, and cell cycle arrest in a wide range of cancer cells by modulating critical signaling pathways like NF-κB, PI3K/Akt, and JAK/STAT.[15][17]

In contrast, the anticancer profile of this compound is currently defined by a more specific mechanism: the inhibition of cancer cell motility and metastasis through its interaction with the CD81 protein. While this is a promising avenue for anti-metastatic therapy, comprehensive data on its cytotoxicity, and its effects on apoptosis and the cell cycle are lacking.

This disparity highlights a clear need for future research. Direct, side-by-side comparative studies are required to quantify the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound relative to andrographolide. Such studies would clarify whether this compound possesses a broad anticancer profile similar to andrographolide or if its strengths lie primarily in its anti-metastatic properties. Elucidating the full mechanistic profile of this compound could unlock new therapeutic strategies, potentially in combination with andrographolide or other chemotherapeutic agents, to target both primary tumor growth and metastatic spread.

References

Comparative Analysis of Bisandrographolide C and Capsaicin as TRPV1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bisandrographolide C and capsaicin concerning their activity as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented is based on available experimental data to facilitate an objective assessment for research and drug development purposes.

Introduction to TRPV1 Agonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various chemical ligands. Activation of TRPV1 leads to a flux of cations, primarily Ca2+ and Na+, into the neuron, resulting in depolarization and the generation of action potentials that are transmitted to the central nervous system, eliciting a sensation of pain. Agonists of TRPV1 are invaluable tools for studying nociception and are being explored for their therapeutic potential, particularly in the context of analgesia through receptor desensitization.

Capsaicin: The Archetypal TRPV1 Agonist

Capsaicin, the pungent compound in chili peppers, is the most well-characterized TRPV1 agonist. Its binding to a specific intracellular pocket on the TRPV1 channel induces a conformational change that opens the ion pore. This potent activation has made capsaicin a standard reference compound in TRPV1 research.

This compound: An Overview

This compound is a diterpenoid compound isolated from the plant Andrographis paniculata. While various compounds from this plant have been investigated for their pharmacological properties, there is currently no direct experimental evidence in the scientific literature to suggest that this compound acts as a TRPV1 agonist. Notably, a closely related compound, Bisandrographolide A, has been shown to be an agonist of TRPV4 but does not activate or block TRPV1, TRPV2, or TRPV3 channels[1][2]. This suggests a degree of selectivity for bisandrographolide compounds towards other members of the TRP channel family.

Quantitative Comparison of Agonist Activity

The following table summarizes the available quantitative data for capsaicin's agonistic activity on TRPV1. Due to the lack of data for this compound, its activity is noted as not reported.

CompoundTargetAssay TypeReported EC50 ValuesReference
Capsaicin TRPV1Calcium Imaging121 nM
TRPV1Electrophysiology7.97 nM[3]
TRPV1Electrophysiology7.59 nM[4]
This compound TRPV1Not ReportedNo reported activity-
Bisandrographolide A TRPV1Calcium Imaging/ElectrophysiologyNo activation or block observed[1][2]
TRPV4Calcium Imaging790-950 nM[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPV1 activation and a general workflow for screening potential TRPV1 agonists.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Capsaicin TRPV1 TRPV1 Channel (Closed) Agonist->TRPV1 Binds TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Conformational Change Ca_ion Ca²⁺ TRPV1_Open->Ca_ion Influx Na_ion Na⁺ TRPV1_Open->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

TRPV1 Agonist Signaling Pathway

Experimental_Workflow Start Start: Compound Screening Cell_Culture Culture cells expressing TRPV1 (e.g., HEK293-TRPV1) Start->Cell_Culture Calcium_Assay Primary Screen: Calcium Imaging Assay Cell_Culture->Calcium_Assay Dose_Response Dose-Response Curve Generation (EC50) Calcium_Assay->Dose_Response Hit_Identified TRPV1 Agonist? Dose_Response->Hit_Identified Patch_Clamp Secondary Screen: Patch-Clamp Electrophysiology Confirmation Confirm direct channel activation and characterize currents Patch_Clamp->Confirmation End_Positive Positive Hit Confirmation->End_Positive Hit_Identified->Patch_Clamp Yes End_Negative Negative/Inactive Hit_Identified->End_Negative No

Workflow for Screening TRPV1 Agonists

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of TRPV1 agonists.

Calcium Imaging Assay

This assay is a high-throughput method to screen for compounds that modulate TRPV1 activity by measuring changes in intracellular calcium concentration.

  • Cell Culture and Plating:

    • Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPV1 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in the buffered salt solution for 30-60 minutes at 37°C in the dark.

  • Compound Application and Data Acquisition:

    • After incubation, the dye solution is removed, and cells are washed again with the buffered salt solution.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken before the addition of the test compounds.

    • Test compounds (e.g., capsaicin or this compound) at various concentrations are added to the wells.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.

    • A positive control (e.g., a known concentration of capsaicin) and a negative control (vehicle) are included in each experiment.

  • Data Analysis:

    • The increase in fluorescence intensity upon compound addition is quantified.

    • Dose-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration.

    • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel in response to an agonist.

  • Cell Preparation:

    • Cells expressing TRPV1 are grown on glass coverslips.

    • For whole-cell patch-clamp recordings, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

  • Recording Setup:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.

    • The pipette is pressed against the membrane of a single cell, and a high-resistance seal (gigaohm seal) is formed.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • The test compound is applied to the cell via the perfusion system.

    • The resulting inward or outward currents are recorded using a patch-clamp amplifier.

    • Current-voltage (I-V) relationships can be determined by applying voltage ramps or steps.

  • Data Analysis:

    • The amplitude of the agonist-evoked current is measured.

    • Dose-response curves are constructed by plotting the normalized current amplitude against the agonist concentration to determine the EC50.

Conclusion

Based on the current scientific literature, capsaicin is a potent and well-documented agonist of the TRPV1 channel, making it an essential tool for studying this receptor. In contrast, there is no evidence to support the activity of this compound as a TRPV1 agonist. The available data on the related compound, Bisandrographolide A, which activates TRPV4 but not TRPV1, suggests that the bisandrographolide class of diterpenoids may exhibit selectivity for other members of the TRP channel family. For researchers interested in activating TRPV1, capsaicin remains the agonist of choice. Further investigation into this compound would be necessary to definitively characterize its activity profile across the TRP channel family.

References

A Comparative Analysis of Bisandrographolide C and 2-APB on TRPV3 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two known activators of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel: Bisandrographolide C and 2-Aminoethoxydiphenyl borate (2-APB). TRPV3, a non-selective cation channel, is a key player in thermosensation, skin barrier function, and pain perception, making it a significant target for therapeutic development. This document synthesizes the current experimental data on the activation of TRPV3 by these two compounds, offering a valuable resource for researchers in the field.

Quantitative Analysis of TRPV3 Activation

The following table summarizes the key quantitative parameters for the activation of the TRPV3 channel by this compound and 2-APB.

ParameterThis compound2-APBSource
Binding Affinity (Kd) 341 μMNot Reported[1][2]
Half-maximal Effective Concentration (EC50) Not Reported25.9 ± 0.3 μM (at +100 mV) 28 μM 36.8 ± 3.6 μM (at -100 mV)[3][4][5][6]

Note on Bisandrographolide Compounds: Research on bisandrographolides has revealed varying effects on TRPV channels. While this compound activates TRPV3, Bisandrographolide A (BAA) has been shown to not activate TRPV1, TRPV2, or TRPV3 channels, though it is a potent activator of TRPV4.[7][8] Another related compound, Bisandrographolide B, exhibits tight binding to TRPV3, but with a greater affinity for TRPV1.[9][10]

Mechanism of Action and Signaling Pathways

2-Aminoethoxydiphenyl borate (2-APB) is a well-characterized synthetic activator of TRPV3.[11][12] It directly gates the channel, leading to an influx of cations, primarily Ca2+.[3][5] The activation mechanism of TRPV3 by 2-APB is distinct and relies on two essential cytoplasmic residues: His426 and Arg696.[4][12] Mutation of these residues significantly diminishes the channel's sensitivity to 2-APB without affecting its response to other stimuli like camphor or voltage.[4] Beyond direct activation, 2-APB also sensitizes TRPV3 to heat, a key physiological activator of the channel.[3][5]

The activation of TRPV3 by agonists such as 2-APB initiates a cascade of intracellular signaling events. The influx of Ca2+ is a primary trigger for these downstream pathways. One of the key pathways involves the activation of Calcineurin and CaMKII, leading to the nuclear translocation of NFATc3, which is implicated in pathological cardiac hypertrophy. In skin keratinocytes, TRPV3 activation can lead to the release of signaling molecules that interact with the Epidermal Growth Factor Receptor (EGFR), influencing cell proliferation and skin barrier function.

TRPV3_Signaling_Pathway cluster_membrane Plasma Membrane TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Channel Opening Agonist Agonist (e.g., 2-APB) Agonist->TRPV3 Activation Downstream Downstream Signaling Ca_influx->Downstream

TRPV3 Activation Signaling Pathway

This compound , isolated from Andrographis paniculata, has been identified as an activator of TRPV3 channels.[1][2] However, detailed mechanistic studies comparable to those for 2-APB are not yet available. The reported Kd value of 341 μM suggests a direct interaction with the channel, but the specific binding sites and the conformational changes induced remain to be elucidated.

Experimental Protocols

The characterization of TRPV3 activators typically involves a combination of electrophysiological and calcium imaging techniques.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion currents flowing through the TRPV3 channel in response to a compound.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPV3 channels. Cells are cultured under standard conditions and transfected with a plasmid containing the TRPV3 cDNA.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.4 with CsOH.

    • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Compound Application: The test compound (e.g., 2-APB or this compound) is applied to the bath solution at varying concentrations to determine the dose-response relationship and calculate the EC50 value. Currents are typically recorded at a holding potential of -60 mV with voltage ramps from -100 mV to +100 mV.

Calcium Imaging Assay

This method provides a high-throughput-compatible way to assess channel activation by measuring changes in intracellular calcium concentration.

  • Cell Preparation: HEK293 cells stably expressing TRPV3 are seeded in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

  • Compound Addition: The test compound is added to the wells, and the plate is immediately transferred to a fluorescence plate reader.

  • Data Acquisition: Fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying channel activation. The data is used to generate dose-response curves.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis Culture Cell Culture (HEK293-TRPV3) Seed Seed in 96-well plate Culture->Seed Dye Load with Calcium Dye (e.g., Fluo-4 AM) Seed->Dye Compound Add Test Compound Dye->Compound Read Measure Fluorescence Compound->Read Analyze Generate Dose-Response Curve Read->Analyze EC50 Calculate EC50/Kd Analyze->EC50

Workflow for Calcium Imaging Assay

Conclusion

Both this compound and 2-APB are valuable chemical tools for probing the function of the TRPV3 channel. 2-APB is a well-established, potent activator with a relatively well-understood mechanism of action. This compound is a more recently identified natural product activator, and while its direct interaction with TRPV3 has been confirmed, further research is needed to fully elucidate its activation mechanism and functional consequences. The comparative data and experimental protocols presented in this guide are intended to facilitate further investigation into the pharmacology of TRPV3 and the development of novel therapeutics targeting this important ion channel.

References

Comparative Analysis of Bisandrographolide C and Related Diterpenoids Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

Bisandrographolide C is a diterpenoid compound isolated from Andrographis paniculata, a plant with a long history in traditional medicine. While its related compounds, Andrographolide and Bisandrographolide A, have been extensively studied for their anti-cancer and anti-inflammatory properties, research on this compound is still in its nascent stages. This guide provides a comparative overview of the known cellular effects of this compound, juxtaposed with the more comprehensive data available for Bisandrographolide A and Andrographolide. The objective is to offer researchers a clear perspective on the current state of knowledge, highlight potential research avenues, and provide detailed experimental protocols for future studies.

Data Presentation: Comparative Effects on Cell Lines

The following tables summarize the quantitative data on the effects of this compound, Bisandrographolide A, and the extensively studied Andrographolide across different cell lines. Due to the limited research on this compound, this comparative approach is essential to contextualize its potential bioactivities.

Table 1: Effects of this compound and A on Cellular Targets

CompoundCell LineEffectMethodQuantitative Value
This compound CardiomyocytesProtection from hypoxia-reoxygenation injuryNot Specified-
N/A (in vitro)Activation of TRPV1 channelNot SpecifiedKd = 289 µM
N/A (in vitro)Activation of TRPV3 channelNot SpecifiedKd = 341 µM
Bisandrographolide A HEK293TActivation of TRPV4 channelElectrophysiologyEC50 = 790-950 nM[1]
308 (Mouse Keratinocytes)Activation of TRPV4-like currentElectrophysiology-[1]

Table 2: Anti-proliferative and Pro-apoptotic Effects of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeEffectAssayIC50 Value
MDA-MB-231Breast CancerAnti-proliferativeCCK-8~20 µM (48h)
BT-549Breast CancerAnti-proliferativeCCK-8>20 µM (48h)
MCF-7Breast CancerAnti-proliferativeCCK-8>20 µM (48h)
T47DBreast CancerAnti-proliferativeCCK-8>20 µM (48h)
KBOral CancerCytotoxicMTT106.2 µg/ml
DBTRG-05MGGlioblastomaCytotoxicWST-113.95 µM (72h)
JurkatT-cell Acute Lymphoblastic LeukemiaCytotoxicMTT5.0 µM (24h)
MOLT-4T-cell Acute Lymphoblastic LeukemiaCytotoxicMTT11.3 µM (24h)
Nalm-6B-cell Acute Lymphoblastic LeukemiaCytotoxicMTT15.9 µM (24h)
A375MelanomaAnti-proliferativeMTTNot specified
C8161MelanomaAnti-proliferativeMTTNot specified

Signaling Pathways

This compound Signaling Pathway

The primary mechanism of action identified for this compound is the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. These channels are non-selective cation channels involved in various physiological processes, including sensory perception and cellular signaling. The activation of these channels by this compound suggests its potential role in modulating cellular calcium influx and downstream signaling cascades.

Bisandrographolide_C_Signaling This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates (Kd=289 µM) TRPV3 TRPV3 This compound->TRPV3 Activates (Kd=341 µM) Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx TRPV3->Ca2+ Influx Downstream Cellular Effects Downstream Cellular Effects Ca2+ Influx->Downstream Cellular Effects

This compound activates TRPV1 and TRPV3 channels, leading to calcium influx.

Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of a compound's effects in different cell lines.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Comparison Cell Line Panel Selection Cell Line Panel Selection Compound Treatment Compound Treatment Cell Line Panel Selection->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Statistical Analysis Statistical Analysis Apoptosis Assay (Annexin V/PI)->Statistical Analysis Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Statistical Analysis Western Blot Western Blot Western Blot->Statistical Analysis IC50 Determination->Apoptosis Assay (Annexin V/PI) IC50 Determination->Cell Cycle Analysis IC50 Determination->Western Blot Cross-Cell Line Comparison Cross-Cell Line Comparison Statistical Analysis->Cross-Cell Line Comparison

A general workflow for assessing and comparing compound effects across cell lines.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on cell lines.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Test compound (this compound)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells and treat with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protein Expression Analysis by Western Blot

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound, then wash with cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

The available data on this compound is currently limited, primarily indicating its activity on TRPV1 and TRPV3 channels. A comprehensive cross-validation of its effects in different cell lines, particularly in the context of cancer and inflammation, is not yet possible. However, the extensive research on the related compound Andrographolide provides a strong rationale for further investigation into this compound's potential therapeutic properties. The comparative data and detailed protocols provided in this guide are intended to facilitate future research efforts to elucidate the mechanisms of action and therapeutic potential of this compound.

References

Reproducibility of In Vitro Experiments with Bisandrographolide C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Anti-Cancer Effects and Target Engagement of a Novel Diterpenoid

This guide provides a comparative analysis of the in vitro reproducibility of experiments involving Bisandrographolide C, a diterpenoid compound with emerging anti-cancer properties. The focus is on its effects on esophageal cancer cell lines, specifically its interaction with the tetraspanin CD81. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental consistency of this natural product.

Overview of this compound's In Vitro Activity

This compound is a bioactive compound isolated from Andrographis paniculata. Recent in vitro studies have identified its potential as an anti-cancer agent, particularly in esophageal cancer. The primary mechanism of action highlighted in the literature is its ability to bind to and suppress the function of CD81, a protein implicated in cancer cell motility and metastasis.[1][2]

Key In Vitro Effects:

  • Target Binding: this compound directly binds to the CD81 protein.

  • Suppression of Cell Motility: It has been shown to inhibit the migration of esophageal cancer cells.[1][2]

  • Downregulation of CD81 Expression: The compound can reduce both the protein and mRNA levels of CD81 in cancer cells.[1][2]

Data Presentation: A Comparative Analysis

To assess the reproducibility of these findings, it is crucial to examine the quantitative data from available studies. The following table summarizes the key experimental outcomes for this compound and provides a comparison with other compounds known to modulate similar pathways, although direct CD81 inhibitors with comparable in vitro data are limited in the public domain.

CompoundTarget/PathwayCell Line(s)Key In Vitro AssayQuantitative Data (IC50/Effective Concentration)Reference
This compound CD81EC109, KYSE520 (Esophageal Cancer)Cell Motility, CD81 ExpressionData not explicitly stated in abstracts.Yue et al., 2022[1][2]
AndrographolideNF-κB, MAPK, JAK/STAT, PI3K/AKTVarious Cancer Cell LinesCell Viability, Apoptosis, InvasionIC50 values vary widely depending on the cell line and assay (e.g., 0.3-3 µM for invasion in colon cancer).Various
Benzyl SalicylateEstrogen Receptor (also a potential CD81 binder)MCF-7 (Breast Cancer)Cell ProliferationIncreased proliferation at 10⁻⁴ M.Charles & Darbre, 2009

Note: A significant challenge in evaluating the reproducibility of this compound's effects is the limited availability of specific IC50 values and other quantitative data in the primary literature's public abstracts. Access to the full-text articles is necessary for a complete quantitative comparison.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for the reproducibility of in vitro studies. Below are methodologies for the key experiments used to characterize the effects of this compound.

Cell Culture
  • Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520 are utilized.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Motility Assays

Two common methods to assess cell motility are the wound healing (scratch) assay and the transwell migration assay.

  • Wound Healing Assay:

    • Cells are seeded in a 6-well plate and grown to confluence.

    • A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

    • The cells are washed with phosphate-buffered saline (PBS) to remove debris.

    • Fresh medium containing various concentrations of this compound or a vehicle control is added.

    • The closure of the wound is observed and photographed at different time points (e.g., 0, 24, and 48 hours).

    • The rate of cell migration is quantified by measuring the change in the width of the scratch over time.

  • Transwell Migration Assay:

    • Transwell inserts with an 8 µm pore size are placed in a 24-well plate.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

    • A suspension of cancer cells, pre-treated with this compound or a vehicle control, is seeded into the upper chamber in a serum-free medium.

    • After a defined incubation period (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

CD81 Expression Analysis
  • Western Blotting (for Protein Expression):

    • Cells are treated with this compound for a specified duration.

    • Total protein is extracted from the cells using a suitable lysis buffer.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for CD81.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

  • Quantitative Real-Time PCR (qRT-PCR) (for mRNA Expression):

    • Total RNA is isolated from treated cells using a suitable RNA extraction kit.

    • The concentration and purity of the RNA are determined.

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • qRT-PCR is performed using SYBR Green master mix and primers specific for CD81.

    • The relative expression of CD81 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Esophageal Cancer Cell Lines (EC109, KYSE520) culture Cell Culture start->culture treatment Treatment with This compound culture->treatment motility Cell Motility Assays (Wound Healing/Transwell) treatment->motility expression CD81 Expression Analysis (Western Blot/qRT-PCR) treatment->expression quant_motility Quantification of Cell Migration motility->quant_motility quant_expression Quantification of CD81 Protein/mRNA Levels expression->quant_expression end End: Comparative Analysis of Reproducibility quant_motility->end quant_expression->end

Figure 1. Experimental workflow for assessing the in vitro effects of this compound.

signaling_pathway BAC This compound CD81 CD81 BAC->CD81 Binds to & Suppresses CellMotility Cell Motility & Metastasis BAC->CellMotility Inhibits CD81->CellMotility Promotes

Figure 2. Proposed signaling pathway for this compound's anti-motility effect.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural product with anti-cancer activity against esophageal cancer cells, primarily through the inhibition of CD81. However, to establish the reproducibility of these findings, it is imperative that future studies provide detailed, quantitative data, including dose-response curves and IC50 values for its effects on cell motility and CD81 expression. Furthermore, comparative studies with other known CD81 inhibitors, as they become more widely characterized, will be essential to fully understand the compound's potency and specificity. Researchers aiming to replicate or build upon these findings should adhere strictly to the detailed experimental protocols outlined in the primary literature to ensure consistency and comparability of results.

References

Structure-Activity Relationship of Bisandrographolide C Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has garnered interest for its biological activities, including the activation of TRPV1 and TRPV3 channels and potential cardioprotective effects.[1] Furthermore, it has been identified as a component of A. paniculata extract that may contribute to its anti-metastatic properties in esophageal cancer by binding to and suppressing CD81.[2][3] However, a comprehensive structure-activity relationship (SAR) study specifically for this compound and its analogs is not yet available in the public domain.

This guide provides a comparative analysis of the SAR of andrographolide, a structurally related precursor and the major bioactive component of A. paniculata. The extensive research on andrographolide analogs offers valuable insights into the chemical modifications that influence cytotoxic and anti-inflammatory activities. This information can serve as a foundational reference for the rational design and synthesis of novel this compound derivatives with enhanced therapeutic potential.

Comparative Analysis of Andrographolide Analogs

The chemical structure of andrographolide features several modifiable positions, including the hydroxyl groups at C-3, C-14, and C-19, and the α,β-unsaturated γ-butyrolactone ring, which are crucial for its biological activity.[4][5][6][7][8][9][10] Modifications at these sites have led to the development of numerous analogs with altered potency and selectivity.

Cytotoxic Activity

The cytotoxicity of andrographolide analogs has been extensively evaluated in various cancer cell lines. The α,β-unsaturated γ-lactone moiety is a key pharmacophore, acting as a Michael acceptor.[4] Modifications at other positions can significantly modulate this activity.

Table 1: Cytotoxic Activity of Andrographolide Analogs

Compound/AnalogModificationCell Line(s)IC50 (µM)Reference(s)
AndrographolideParent CompoundMCF-7, HCT-116Moderate Activity[11]
3,19-(2-chlorobenzylidene)andrographolideC-3, C-19 protectionNCI-60 panelPotent Activity[11]
12-Aryl amino-14-deoxy-andrographolideC-12 substitutionNCI-60 panelPotent Activity[5]
12-Benzyl amino-14-deoxy-andrographolideC-12 substitutionVariousBroad-range Activity[5]
8,17-Epoxy andrographolide ester derivativesEsterification of 8,17-epoxy analogVariousImproved Activity[6][10]

Note: This table is a summary of representative data. For detailed IC50 values across multiple cell lines, please refer to the cited literature.

Anti-inflammatory Activity

Andrographolide and its derivatives exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of Andrographolide Analogs

Compound/AnalogAssayModel SystemKey FindingsReference(s)
AndrographolideNO ProductionLPS-stimulated RAW 264.7 cellsInhibition of NO release[12]
Andrographolide Derivatives (AL-2, AL-3, AL-4)NO ProductionLPS-stimulated RAW 264.7 cellsInhibition of NO release, increased cell viability[12]
AndrographolideCOX-2 InhibitionIn silico and in vitroPotent COX-2 inhibitor[13]
AndrographolideCytokine Release (TNF-α, IL-6)LPS-stimulated macrophagesInhibition of cytokine production

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the evaluation of novel compounds.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[14][15][16][17][18]

  • Cell Plating: Seed cells in 96-well plates at an optimal density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[19][20][21][22]

  • Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.

  • Compound Exposure: Treat cells with the desired concentrations of compounds for the desired exposure time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 590 nm.

Anti-inflammatory Assays

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[23][24][25][26][27]

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of test compounds for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.[3][28][29][30][31]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Reading: Read the absorbance at 450 nm.

Visualizations

Chemical Structure and Modification Sites

Caption: Core structure of andrographolide highlighting key sites for chemical modification.

Experimental Workflow

G Figure 2. General Workflow for Synthesis and Evaluation of Analogs start This compound / Andrographolide synthesis Chemical Modification (e.g., Esterification, Etherification, etc.) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro cytotoxicity Cytotoxicity Assays (MTT, SRB) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) in_vitro->anti_inflammatory sar Structure-Activity Relationship Analysis cytotoxicity->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological screening of novel analogs.

NF-κB Signaling Pathway

G Figure 3. Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Transcription Andro Andrographolide Analogs Andro->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway, a key target for anti-inflammatory action.

References

Validating the Biological Effects of Bisandrographolide C: A Guide to Positive Controls and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the therapeutic potential of Bisandrographolide C, a dimeric diterpenoid from Andrographis paniculata, rigorous experimental validation is paramount. This guide provides a comparative framework for selecting appropriate positive controls to validate the observed effects of this compound across its putative biological activities, including ion channel modulation and anti-cancer effects. Detailed experimental protocols and structured data comparisons are presented to aid in the design and interpretation of these validation studies.

Activation of Transient Receptor Potential (TRP) Channels

Recent findings have suggested that this compound may modulate the activity of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. To validate these effects, established agonists for these channels should be used as positive controls.

Positive Controls for TRPV1 and TRPV3 Activation

Target ChannelPositive ControlRationale
TRPV1 CapsaicinA potent and selective agonist of TRPV1, the receptor responsible for the sensation of heat and pain.
TRPV3 2-Aminoethoxydiphenyl borate (2-APB)A known activator of TRPV3, involved in thermosensation.

Experimental Protocol: Calcium Imaging Assay for TRP Channel Activation

This protocol outlines a method to measure the activation of TRPV1 and TRPV3 channels in response to this compound and positive controls using a fluorescent calcium indicator.

  • Cell Culture and Transfection:

    • Culture human embryonic kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Transiently transfect the HEK293 cells with plasmids encoding for human TRPV1 or TRPV3 channels using a suitable transfection reagent.

  • Cell Loading with Calcium Indicator:

    • 24 hours post-transfection, seed the cells onto 96-well black-walled, clear-bottom plates.

    • After another 24 hours, wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • Measurement of Intracellular Calcium Levels:

    • After incubation, wash the cells to remove excess dye.

    • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence intensity.

    • Add this compound, Capsaicin (for TRPV1-transfected cells), or 2-APB (for TRPV3-transfected cells) at various concentrations to the respective wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the baseline fluorescence (ΔF/F₀).

    • Plot the normalized fluorescence as a function of the compound concentration to generate dose-response curves and determine the EC₅₀ (half-maximal effective concentration) values.

Expected Data Comparison

While specific quantitative data for this compound is still emerging, a successful validation experiment would yield dose-response curves for this compound that can be compared to those of the positive controls.

CompoundTargetEC₅₀ (Hypothetical)
This compoundTRPV1To be determined
CapsaicinTRPV1~100-500 nM
This compoundTRPV3To be determined
2-APBTRPV3~10-100 µM

Note: The EC₅₀ values are approximate and can vary depending on the experimental conditions and cell line used.

Signaling Pathway and Experimental Workflow Diagrams

TRPV_Activation_Workflow cluster_workflow TRPV Channel Activation Assay Workflow A Seed HEK293 cells transfected with TRPV1 or TRPV3 B Load cells with Fluo-4 AM or Fura-2 AM A->B C Measure baseline fluorescence B->C D Add this compound or Positive Control C->D E Record fluorescence change (Calcium Influx) D->E F Generate dose-response curves and calculate EC50 E->F

TRPV Activation Assay Workflow

TRPV_Signaling_Pathway cluster_pathway TRPV Channel Activation Signaling Ligand This compound or Positive Control TRPV TRPV1 / TRPV3 Channel Ligand->TRPV binds and activates Ca_Influx Ca²⁺ Influx TRPV->Ca_Influx opens Cellular_Response Downstream Cellular Response Ca_Influx->Cellular_Response triggers Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cancer cells with This compound or Positive Control B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify viable, apoptotic, and necrotic cell populations D->E CD81_Migration cluster_logic Role of CD81 in Cell Migration CD81 CD81 Cell_Adhesion Cell Adhesion and Signaling CD81->Cell_Adhesion promotes Cell_Migration Cell Migration Cell_Adhesion->Cell_Migration enables Metastasis Metastasis Cell_Migration->Metastasis leads to Inhibitor This compound or Anti-CD81 Antibody Inhibitor->CD81 inhibits

Safety Operating Guide

Proper Disposal of Bisandrographolide C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bisandrographolide C, a diterpenoid lactone under investigation for various therapeutic properties. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

While this compound is considered non-hazardous for transport, standard laboratory chemical handling precautions should always be observed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. In the event of a spill, avoid generating dust. For powder spills, gently cover with an absorbent material and then carefully sweep into a designated waste container.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is essential for safe handling and for understanding the compound's physical characteristics.

PropertyValueSource
Molecular FormulaC40H56O8PubChem
Molecular Weight664.9 g/mol PubChem
CAS Number160498-02-2BioCrick

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following procedure outlines a general workflow for the disposal of non-hazardous chemical powders in a laboratory setting.

1. Waste Characterization and Segregation:

  • Confirm that the this compound to be disposed of is not mixed with any hazardous substances. If it is, the mixture must be treated as hazardous waste.

  • Keep this compound waste separate from other chemical waste streams to avoid accidental reactions.

2. Packaging and Labeling:

  • Place the solid this compound waste into a securely sealed, compatible container.

  • Clearly label the container as "this compound Waste" and include the date of disposal.

3. Disposal of Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from this process must be collected and disposed of as chemical waste.

  • Once triple-rinsed and dry, the container labels should be defaced or removed, and the container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.

4. Final Disposal:

  • For final disposal of the solid waste, consult your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific instructions based on local regulations for non-hazardous solid chemical waste.

  • Do not dispose of solid this compound in the regular trash or down the drain.

Experimental Workflow and Diagrams

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal assess_contamination Is the waste mixed with hazardous chemicals? start->assess_contamination empty_container Handling Empty Containers start->empty_container hazardous_waste Treat as Hazardous Waste (Follow institutional hazardous waste procedures) assess_contamination->hazardous_waste Yes non_hazardous_waste Package in a sealed, labeled container assess_contamination->non_hazardous_waste No dispose_solid Consult Institutional EHS for Final Disposal of Solid Waste non_hazardous_waste->dispose_solid end_solid End dispose_solid->end_solid triple_rinse Triple-rinse container with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as chemical waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in appropriate recycling collect_rinsate->dispose_container end_container End dispose_container->end_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Bisandrographolide C.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesProvides protection against incidental contact. Change gloves immediately if contaminated. For prolonged or repeated contact, consider double-gloving.
Eye Protection Safety Glasses with Side ShieldsProtects eyes from dust particles and accidental splashes.
Body Protection Laboratory CoatProtects skin and personal clothing from potential contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust formation is unavoidable or in case of a significant spill, a NIOSH-approved N95 respirator should be worn.[1]

Operational Plan: Handling this compound

A systematic approach to handling this compound in a laboratory setting is crucial for both safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Handling this compound prep Preparation handling Handling and Use prep->handling Proceed to handling cleanup Post-Handling Cleanup handling->cleanup After experiment disposal Waste Disposal cleanup->disposal Segregate waste storage Storage cleanup->storage Store remaining compound

Caption: A logical workflow for the safe handling of this compound in a laboratory environment.

Experimental Protocol: General Procedure for Handling Solid this compound

This protocol provides a step-by-step guide for the safe handling of solid this compound.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above: a lab coat, safety glasses with side shields, and nitrile gloves.

    • Assemble all necessary equipment, such as spatulas, weighing paper, and containers.

  • Weighing and Transfer:

    • Carefully open the container of this compound, avoiding any sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared container on an analytical balance.

    • Minimize the creation of dust during transfer. If any dust is generated, ensure it is contained within the ventilated workspace.

    • Securely close the main container of this compound after use.

  • Use in Experiments:

    • Add the weighed this compound to your experimental setup as required.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

  • Post-Handling Cleanup:

    • Clean all equipment that came into contact with this compound.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally safety glasses.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials:

    • Dispose of all contaminated disposables, such as gloves, weighing paper, and paper towels, in a designated chemical waste container.

  • Unused Compound:

    • Unused or waste this compound should be collected in a clearly labeled, sealed container.

    • Follow your institution's guidelines for the disposal of non-hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[1]

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be recycled or discarded according to institutional policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.